The following tables summarize the physicochemical data for trans-6-Tetradecene (also known as (E)-6-Tetradecene, CAS #41446-64-4) and, for comparison, its isomer 1-Tetradecene (CAS #1120-36-1).
Table 1: Fundamental Properties of Tetradecene Isomers
| Property | Value for this compound | Value for 1-Tetradecene | Unit | Source |
|---|---|---|---|---|
| Molecular Formula | C₁₄H₂₈ | C₁₄H₂₈ | - | [1] [2] |
| Molecular Weight | 196.3721 | 196.3721 | g/mol | [1] [2] |
| Boiling Point (Tboil) | 523.88 (Calculated) | 524.2 (Experimental) | K | [3] [2] |
| Melting Point (Tfus) | 242.46 (Calculated) | 260.23 (Experimental) | K | [3] [2] |
| Critical Temperature (Tc) | 689.82 | 689.00 | K | [3] [4] |
| Critical Pressure (Pc) | 1587.28 | 1560.00 | kPa | [3] [4] |
| Critical Volume (Vc) | 0.799 | 0.800 | m³/kmol | [3] [4] |
| Enthalpy of Vaporization (ΔvapH°) | 46.72 (Calculated) | 70.20 (Experimental) | kJ/mol | [3] [2] |
| Enthalpy of Formation (ΔfH°gas) | -215.07 (Calculated) | -206.70 | kJ/mol | [3] [4] |
Table 2: Temperature-Dependent Heat Capacity (Cp, gas) for this compound This data is calculated using the Joback method [3].
| Temperature (K) | Heat Capacity (J/mol·K) |
|---|---|
| 523.88 | 488.90 |
| 551.54 | 506.77 |
| 579.19 | 523.90 |
| 606.85 | 540.31 |
| 634.51 | 556.03 |
| 662.16 | 571.08 |
| 689.82 | 585.50 |
While direct vapor pressure measurements for this compound are not found, you can estimate it using provided correlations or apply standardized testing methods.
For This compound, a correlation is available to estimate vapor pressure (Pvap) between 396.02 K and 553.88 K using the equation ln(Pvp) = A + B/(T + C), where Pvap is in kPa and T is in Kelvin [5]:
For 1-Tetradecene, the Antoine Equation parameters are available for a temperature range of 431.61 K to 524.90 K [2]:
The chemicals Python library documented in the search results provides functions for these calculations, including Antoine() and Wagner() equations [6].
The ASTM D323 "Reid Method" is the standard test for determining the vapor pressure of petroleum products like gasoline and volatile crude oils [7] [8]. This would be a relevant protocol if this compound is a component in such mixtures.
Principle: The sample is placed in a Reid vapor pressure bomb with a 1:4 air-to-liquid volume ratio. The bomb is immersed in a constant temperature bath at 37.8 °C (100 °F) and shaken until gas-liquid equilibrium is reached. The measured pressure is reported as the Reid Vapor Pressure (RVP) [8] [9].
Apparatus: Automated vapor pressure testers are available that perform this method, controlling the bath temperature with high precision (±0.1 °C) and managing the testing process via computer software [9].
The relationships between the different approaches to obtaining vapor pressure data are summarized in the workflow below.
The isomerization is a photochemically-driven process that shifts the equilibrium toward the strained trans-isomer by selectively removing it from the reaction mixture.
The following table summarizes the core reaction and its characteristics.
| Aspect | Description |
|---|---|
| Overall Reaction | (Z)-cyclooctene (cis) ⇌ (E)-cyclooctene (trans) [1] [2] |
| Key Driving Mechanism | Selective complexation of the trans-isomer with silver ions (Ag⁺) on solid support (AgNO₃/SiO₂), shifting equilibrium [3] [4] |
| Photoisomerization Type | Sensitized photoisomerization [5] |
| Typical Sensitizer | Methyl benzoate [3] [5] |
| Primary Wavelength | 254 nm (UV-C) [3] [4] |
The stability and reactivity of the isomers are rooted in their ring strain, which is quantitatively compared below.
| Property | cis-Cyclooctene | trans-Cyclooctene |
|---|---|---|
| Ring Strain Energy | 7.4 kcal/mol [2] | 16.7 kcal/mol [2] |
| Stability | More stable; preferred form [6] [2] | Less stable; strained [6] [2] |
| Conformation | Chair-like [1] | Crown or half-chair [2] |
| Key Reactivity | Standard for an alkene | Highly reactive dienophile due to strain [7] [2] |
Batch photoisomerization has limitations in yield and reaction time [3]. Flow chemistry offers significant intensification, and the search results detail two effective setups.
This setup is designed for accessibility using readily available components [4].
This system emphasizes process integration and intensification for a continuous reaction-separation workflow [3].
The workflow of the integrated micro-flow system can be visualized as follows:
Integrated micro-flow process for isomerization and separation.
After adsorption, the pure trans-cyclooctene must be recovered from the silver nitrate column.
The primary application of trans-cyclooctene lies in bioorthogonal chemistry, particularly in pretargeted strategies for nuclear imaging and therapy [3] [7].
Tetrazine-trans-cyclooctene (Tz-TCO) ligation represents a breakthrough in bioorthogonal chemistry that has revolutionized biomolecular conjugation strategies. This reaction employs an inverse electron demand Diels-Alder (IEDDA) mechanism between 1,2,4,5-tetrazines and trans-cyclooctenes, creating one of the fastest bioorthogonal reactions known to date [1]. The exceptional kinetics of this conjugation method, with second-order rate constants reaching ~10⁴ M⁻¹·s⁻¹ at physiological conditions [2] and up to 3.3×10⁶ M⁻¹·s⁻¹ with optimized dienophiles [3], enables efficient labeling within seconds to minutes at low micromolar concentrations.
This ligation strategy has gained significant traction in drug development and bioconjugation due to its exceptional attributes: it proceeds without catalysts, exhibits remarkable bioorthogonality, and achieves quantitative yields under biological conditions [2] [4]. Unlike traditional cysteine-based conjugation methods, Tz-TCO ligation avoids the need to manipulate native cysteine residues, preserving protein structural integrity and function [2]. These advantages have been leveraged across diverse applications including pretargeted radioimaging [4] [5], development of homogeneous protein reagents [2], creation of antiviral nanobody conjugates [2], and site-specific attachment of spectroscopic probes both in vitro and in vivo [2].
The Tz-TCO ligation follows an inverse electron demand Diels-Alder mechanism where the electron-deficient tetrazine acts as the diene and the electron-rich trans-cyclooctene serves as the dienophile. This reaction proceeds through a bicyclic intermediate that spontaneously releases nitrogen gas, resulting in a stable 4,5-dihydropyridazine product. The exceptional reaction rate stems from the inherent ring strain of the trans-cyclooctene structure, which computational studies have shown can be further enhanced through structural modifications that force the eight-membered ring into a highly strained 'half-chair' conformation [3].
Table 1: Key Kinetic Parameters of Tetrazine-Trans-Cyclooctene Ligation
| Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| Second-order rate constant (standard TCO) | ~10⁴ M⁻¹·s⁻¹ | Room temperature, physiological pH | [2] |
| Second-order rate constant (optimized dienophiles) | Up to 3.3×10⁶ M⁻¹·s⁻¹ | H₂O at 25°C | [3] |
| Reaction completion time | 5 minutes | Room temperature, physiological pH | [2] |
| Reaction completion time (fastest systems) | 10-30 seconds | Sub-millimolar concentrations | [1] |
| Concentration efficiency | Low micromolar concentrations | Effective conjugation | [4] |
The exceptional kinetics of this reaction enable applications that were previously challenging with slower bioorthogonal chemistries. The rapid conjugation occurs under mild physiological conditions (room temperature, pH 7-8), making it compatible with sensitive biological molecules [2]. Recent advancements have focused on developing highly reactive dienophiles through computational design, with cyclopropane-fused trans-cyclooctenes demonstrating particularly remarkable rate enhancements [3]. The reaction between tetrazine and trans-cyclooctene is 3-6 orders of magnitude faster than other bioorthogonal cleavage reactions, highlighting its unique position in the bioconjugation toolbox [3].
Bacterial Strains
Plasmids
Media and Reagents
Day 1: Transformation and Starter Culture
Day 2: Expression Culture Setup
Day 3: Protein Expression Induction
Day 4: Protein Purification and Analysis
Table 2: Characteristic Yields for sfGFP Variants Using Different Expression Conditions
| Media Condition | Cell Line | sfGFP Variant | Yield (mg/L per 500 μL TALON resin) |
|---|---|---|---|
| Defined-AIM | BL21(DE3) | WT | 250 |
| Defined-AIM | BL21(DE3) | sfGFP^Tet2-Et^ | 230 |
| Defined-AIM | B95(DE3) ΔAΔfabR | sfGFP^WT^ | 210 |
| Defined-AIM | B95(DE3) ΔAΔfabR | sfGFP^Tet2-Et^ | 160 |
| ZY-AIM | BL21(DE3) | sfGFP^WT^ | 240 |
| ZY-AIM | BL21(DE3) | sfGFP^Tet2-Et^ | 230 |
| ZY-AIM | B95(DE3) ΔAΔfabR | sfGFP^WT^ | 170 |
| ZY-AIM | B95(DE3) ΔAΔfabR | sfGFP^Tet2-Et^ | 160 |
For optimal results with alternative proteins of interest, consider the following optimization strategies [2]:
Reaction Setup:
Reaction Monitoring:
Product Purification:
Mobility Shift Assay [2]
Kinetic Analysis by Stopped-Flow Spectrophotometry [1]
Diagram 1: Complete workflow for protein conjugation using tetrazine-trans-cyclooctene ligation
Table 3: Troubleshooting Common Issues in Tetrazine-Trans-Cyclooctene Ligation
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low protein yield | Incomplete TAG suppression, poor protein stability, inefficient purification | Use B95(DE3) ΔAΔfabR strain, optimize expression temperature, test different media formulations [2] |
| Incomplete conjugation | Low Tet2-Et encoding efficiency, TCO reagent degradation, suboptimal reaction conditions | Verify encoding with mobility shift assay, prepare fresh TCO reagent, optimize molar ratio and reaction time [2] |
| Truncated protein species | RF1-mediated termination at TAG codon in BL21(DE3) | Switch to B95(DE3) ΔAΔfabR strain, use C-terminal purification tags, add purification steps [2] |
| Rapid tetrazine degradation | Instability of tetrazine under storage or reaction conditions | Prepare fresh tetrazine solutions, optimize storage conditions, consider stabilized tetrazine derivatives [1] |
| Poor TCO stability | Isomerization to less reactive cis-cyclooctene | Use strained TCO derivatives (sTCO), prepare reagents fresh, minimize exposure to light [2] |
The Tz-TCO ligation has enabled advanced applications across multiple domains of biotechnology and pharmaceutical development:
Radiopharmaceutical Development [4] [5]
Protein Therapeutics and Conjugates [2]
Polymeric Materials and Nanoparticles [1]
Molecular and Cellular Probes [2]
The development of efficient radiolabeling techniques for positron emission tomography (PET) imaging represents a critical area of research in nuclear medicine and molecular imaging. Among the various radionuclides available, fluorine-18 (F-18) has emerged as one of the most valuable isotopes for clinical PET applications due to its favorable nuclear properties, including near 100% positron efficiency, high specific radioactivity, and a half-life of approximately 110 minutes that is compatible with multi-step radiochemical synthesis and imaging protocols [1]. However, the short half-life of F-18 and the limited nucleophilicity of fluoride present significant challenges for incorporating this radionuclide into complex biological molecules, particularly peptides, proteins, and antibodies that represent promising targeting vectors for molecular imaging.
To address these challenges, bioorthogonal chemistry approaches have been developed that enable rapid, specific conjugation between F-18-labeled synthons and biologically relevant molecules under mild, physiologically compatible conditions. The inverse electron demand Diels-Alder (IEDDA) reaction between tetrazines (Tz) and trans-cyclooctenes (TCO) has emerged as a particularly powerful bioorthogonal platform for F-18 labeling applications [1] [2]. This reaction proceeds with exceptional kinetics at low micromolar concentrations without catalysis, making it ideally suited for radiolabeling applications where both the radionuclide and the biological targeting molecule are typically available in limited quantities and low concentrations [3]. The speed of this reaction is particularly crucial in the context of F-18 radiochemistry, where the 110-minute half-life creates significant time constraints for multi-step labeling procedures.
Over the past decade, several structural classes of TCO derivatives have been developed and optimized for F-18 labeling applications, each with distinct physicochemical and biological properties. These developments have focused on improving key parameters such as synthetic accessibility, reactivity toward tetrazines, metabolic stability, and pharmacokinetic properties. The following table summarizes the characteristics of representative F-18 labeled TCO probes described in the scientific literature:
Table 1: Comparison of Representative F-18 Labeled Trans-Cyclooctene Probes
| TCO Type | Representative Structure | Key Features | Reactivity (k₂, M⁻¹s⁻¹) | Applications | References |
|---|---|---|---|---|---|
| First-generation TCO | 18F-1 | Pioneer compound; fast kinetics but limited metabolic stability | ~3,000 | Proof-of-concept studies with RGD peptides and VEGF protein | [3] |
| Strained TCO (sTCO) | 18F-sTCO | Enhanced strain for superior reactivity; ~100x faster than first-gen TCO | Up to 2.86×10⁵ | Peptide and protein labeling; improved tumor uptake kinetics | [2] |
| Hydrophilic TCO | 18F-labeled hydrophilic TCO | Improved water solubility (log P=0.28); maintained high reactivity | ~1.5×10⁵ | Versatile labeling of small molecules, peptides, proteins, and diabodies | [4] [5] |
| NOTA-Chelated TCO | [18F]MICA-205 | Aluminum fluoride chelation approach; enhanced metabolic stability | N/A | Pretargeted imaging in ovarian carcinoma models | [6] |
The evolution of TCO-based probes has addressed specific limitations observed in earlier generations. First-generation TCO probes, while revolutionary in their demonstration of rapid tetrazine ligation, often displayed suboptimal metabolic stability and undesirable pharmacokinetic properties characterized by high hepatobiliary clearance and significant liver uptake [3]. The development of conformationally strained TCO (sTCO) derivatives represented a significant advance, with approximately two orders of magnitude improvement in reactivity compared to conventional TCO dienophiles [2]. More recently, research efforts have focused on improving the hydrophilicity of TCO probes to enhance their pharmacokinetic profiles and reduce non-specific background uptake [4] [5].
Table 2: Performance Characteristics of Different TCO Probes in Biological Systems
| TCO Type | Radiochemical Yield | Metabolic Stability | Clearance Pathway | Tumor-to-Background Ratio |
|---|---|---|---|---|
| First-generation TCO | ~71% | Limited; rapid degradation observed | Primarily hepatobiliary | Moderate |
| Strained TCO (sTCO) | ~29% (isolated) | Improved relative to first-generation | Mixed hepatobiliary and renal | High (increasing over time) |
| Hydrophilic TCO | Up to 52% | Excellent; maintained integrity in vivo | Primarily renal | Superior contrast |
| NOTA-Chelated TCO | ~13% | ~52% intact after 1 hour | Mixed clearance | Significant improvement in pretargeting |
The synthesis of F-18 labeled TCO derivatives typically follows a nucleophilic substitution approach using tosylate or other activated ester precursors. The following protocol has been adapted from multiple literature sources describing the preparation of various TCO probes [4] [2]:
Preparation of F-18 Fluoride: Produce no-carrier-added F-18 fluoride via the O-18(p,n)F-18 nuclear reaction by bombarding an isotopically enriched [O-18]water target with protons. Recover the F-18 fluoride activity using an anion exchange cartridge.
Drying Procedure: Elute the F-18 fluoride from the cartridge using a solution of K₂CO₃ (2.5-3.5 mg in 1.0 mL water) and Kryptofix 222 (10-15 mg in 1.0 mL MeCN). Evaporate the solvent at 100-120°C under argon flow with repeated acetonitrile additions to remove residual water.
Radiofluorination Reaction: Dissolve the TCO precursor (1-2 mg) in anhydrous DMSO (0.8-1.0 mL) and add to the dried F-18 fluoride. Heat the reaction mixture at 90-100°C for 10-15 minutes.
Purification: Dilute the reaction mixture with water and purify using semi-preparative reverse-phase HPLC. Commonly used columns include C18 columns with water/acetonitrile mobile phases containing 0.1% trifluoroacetic acid or other modifiers.
Formulation: After HPLC purification, reformulate the product in phosphate-buffered saline or other physiologically compatible buffer for biological applications. Pass the final product through a 0.22 μm sterile filter.
This general procedure typically provides F-18 labeled TCO probes with radiochemical yields ranging from 13% to 52% (non-decay corrected, depending on the specific TCO structure) and radiochemical purity exceeding 95% [6] [4] [2]. The specific activity of these probes is typically very high, often exceeding 500 mCi/μmol, which is essential for receptor-targeting applications where receptor saturation must be avoided [5].
The construction of F-18 labeled biological targeting agents via tetrazine-TCO ligation follows a straightforward procedure that can be adapted for various targeting molecules, including peptides, proteins, and antibodies [1] [5]:
Preparation of Tetrazine-Modified Targeting Molecule: Conjugate the targeting molecule (e.g., peptide, protein, or antibody) with a tetrazine derivative using appropriate bioconjugation chemistry. For cysteine-containing peptides and proteins, utilize maleimide-tetrazine conjugates for site-specific modification of free thiol groups. For amine-containing molecules, employ NHS-ester tetrazine derivatives.
Ligation Reaction: Combine the F-18 labeled TCO probe (typically 1-5 mCi) with the tetrazine-modified targeting molecule in an appropriate buffer (e.g., phosphate-buffered saline). The concentration of the tetrazine conjugate typically ranges from 6-100 μM, with only slight excess (2-4 equivalents) relative to the TCO probe.
Reaction Monitoring: Allow the reaction to proceed at room temperature for 5-10 minutes. Monitor completion visually (by disappearance of the pink/red color characteristic of tetrazines) or analytically using radio-TLC or radio-HPLC.
Purification (if needed): For small molecule or peptide conjugates, purify the product using HPLC or solid-phase extraction. For protein or antibody conjugates, purify using size-exclusion chromatography or dialysis.
Quality Control: Assess radiochemical purity using analytical HPLC or TLC. Determine specific activity through UV and radioactivity measurements. Confirm identity using mass spectrometry (for non-radioactive analogs) or HPLC co-injection with authentic standards.
This ligation approach proceeds with remarkable efficiency, achieving yields of 75-95% within 5 minutes at low micromolar concentrations, making it particularly valuable for labeling sensitive biological molecules that might be damaged by harsh reaction conditions or available only in limited quantities [1].
Pretargeted imaging represents one of the most promising applications of TCO-Tz chemistry in nuclear medicine, particularly for antibody-based imaging where the slow pharmacokinetics of antibodies would normally be incompatible with the short half-life of F-18 [7] [6]. The following protocol outlines a typical pretargeted imaging approach:
Administration of Targeting Agent: First, administer the tetrazine-modified targeting antibody (typically 50-100 μg) to the subject via intravenous injection. Allow sufficient time for the antibody to distribute and accumulate at the target site (typically 24-48 hours for antibodies, shorter times for smaller targeting vectors).
Clearance Phase: Allow circulating antibody to clear from the bloodstream and non-target tissues. This step is crucial for achieving high target-to-background ratios.
Administration of F-18 TCO Probe: Inject the F-18 labeled TCO probe (100-200 μCi for small animal imaging) after the clearance phase.
In Vivo Ligation: The TCO probe rapidly reacts with the tetrazine-modified antibody pre-localized at the target site through the bioorthogonal IEDDA reaction.
Imaging: Perform PET imaging at appropriate time points after TCO injection (typically 1-4 hours) to allow for clearance of unreacted TCO probe.
This pretargeting approach has been successfully demonstrated in ovarian carcinoma models using a trastuzumab-tetrazine conjugate and an F-18 labeled TCO, showing significantly increased tumor uptake compared to non-targeted controls [7]. Similarly, studies in LS174T tumor-bearing mice pretreated with a tetrazine-modified anti-TAG-72 monoclonal antibody (CC49) showed tumor uptake of 0.67 ± 0.16% ID/g compared to only 0.16 ± 0.08% ID/g in mice pretreated with unmodified CC49 [6].
Figure 1: Workflow for pretargeted PET imaging using bioorthogonal TCO-tetrazine chemistry. This approach separates the targeting and imaging phases, allowing optimal pharmacokinetics for each component.
Recent developments in TCO chemistry have focused on improving the physicochemical properties of TCO probes to enhance their performance in biological systems. A significant advance in this area has been the creation of hydrophilic TCO derivatives with reduced lipophilicity compared to earlier generations [4] [5]. These hydrophilic TCO probes exhibit markedly improved pharmacokinetics with reduced liver uptake and enhanced renal clearance, leading to superior target-to-background ratios in imaging studies.
The development of these hydrophilic TCO derivatives has addressed a key limitation of earlier TCO probes, which often displayed excessive hepatobiliary clearance and high background signal in abdominal organs. The improved hydrophilic TCO derivative [18F]3 exhibits a log P value of 0.28, significantly lower than previous TCO probes (log P = 1.33-1.95), and can be prepared in radiochemical yields up to 52% through a single-step radiofluorination procedure [4]. This combination of favorable hydrophilicity and maintained high reactivity (k₂ = ~150,000 M⁻¹s⁻¹) makes these derivatives particularly valuable for imaging abdominal targets where liver background can obscure detection.
Early TCO-based imaging probes faced challenges with in vivo stability, particularly when using di-2-pyridyl-s-tetrazine derivatives that produced Diels-Alder adducts susceptible to metabolic degradation [3]. Research efforts have subsequently focused on developing tetrazine derivatives that form more stable conjugates while maintaining sufficient reactivity for efficient labeling.
The introduction of CF3-substituted diphenyl-s-tetrazine derivatives represented a significant advance in addressing metabolic stability concerns [3]. These derivatives combine excellent reaction kinetics (k₂ = 1,000 ± 100 M⁻¹s⁻¹) with improved stability of the resulting Diels-Alder adducts in biological systems. When used to construct F-18 labeled RGD peptides for integrin αvβ3 imaging, these tetrazine derivatives produced conjugates with specific activities of 111 GBq/μmol and demonstrated favorable metabolic stability profiles in murine models [3].
Similarly, the development of novel TCO analogs with enhanced stability has been pursued. The NOTA-chelated TCO probe [18F]MICA-205 demonstrated significantly improved stability compared to previous TCO derivatives, with 51.9 ± 5.16% of the radiotracer remaining intact after 1 hour in vivo [6]. This improved stability profile contributed to successful pretargeted imaging experiments with clear visualization of tumor tissue.
The development of F-18 labeled trans-cyclooctene probes for bioorthogonal chemistry applications has revolutionized approaches to radiolabeling sensitive biological molecules for PET imaging. The exceptional kinetics of the TCO-tetrazine ligation, combined with its bioorthogonality and compatibility with aqueous environments, makes this approach uniquely suited for constructing molecular imaging agents under the demanding constraints of F-18 radiochemistry.
Current research continues to address limitations and expand applications of this technology. Ongoing efforts focus on further improving the pharmacokinetic properties of TCO probes, enhancing their metabolic stability, and developing more efficient synthetic approaches to make these reagents more accessible to the broader research community. The successful demonstration of pretargeted imaging approaches using TCO-Tz chemistry suggests particular promise for antibody-based imaging and therapeutics, where the mismatch between antibody pharmacokinetics and radionuclide half-lives has traditionally presented a significant challenge.
As these technologies continue to mature, we anticipate increased translation of TCO-based PET imaging approaches to clinical applications, particularly in oncology where targeted imaging agents can provide valuable information for diagnosis, treatment selection, and therapeutic monitoring. The versatility of the TCO-tetrazine platform also suggests potential applications beyond imaging, including targeted radionuclide therapy and theranostic approaches that combine diagnostic and therapeutic capabilities.
Hydroformylation represents one of the most significant homogeneously catalyzed reactions in industrial chemistry, involving the addition of synthesis gas (a mixture of CO and H₂) to olefins to form aldehydes. This atom-economical transformation has widespread applications in the production of bulk chemicals, including alcohols, esters, and amines, which are valuable intermediates in various industrial sectors. The hydroformylation of 7-tetradecene, a post-metathesis product, has recently gained considerable research attention due to its relevance in the synthesis of specialty chemicals with specific chain lengths and branching patterns. This particular substrate undergoes hydroformylation to produce 2-hexylnonanal as the primary aldehyde product, which finds applications in the manufacturing of surfactants, lubricants, and other specialty chemicals [1] [2].
The kinetic evaluation of 7-tetradecene hydroformylation provides crucial insights for process optimization and industrial application. Understanding the reaction kinetics enables researchers and industrial chemists to maximize product yield, control selectivity, and improve cost-effectiveness while maintaining operational safety. These application notes present comprehensive experimental protocols and kinetic data for the hydroformylation of 7-tetradecene using various catalytic systems, including heterobimetallic rhodium-ferrocenyl Schiff base complexes and bulky phosphite-modified rhodium catalysts [1] [3]. The information contained herein is designed to assist researchers in reproducing these kinetic studies and applying the principles to related hydroformylation systems.
Table 1: Comparison of different catalytic systems for 7-tetradecene hydroformylation
| Catalyst System | Temperature Range (°C) | Pressure Range (bar) | Activation Energy (kJ mol⁻¹) | Key Kinetic Characteristics |
|---|---|---|---|---|
| Rhodium-ferrocenyl Schiff base | 85–105 | 40–80 (total) | 62 | First order in alkene, CO, and H₂; fractional catalyst dependence |
| Bulky phosphite-modified Rh | 60–90 | 30–50 (total) | 68 | First order in alkene and catalyst; negative order in CO; zero order in H₂ |
| Commercial Rh-based catalysts | 60–90 | 10–30 | Not specified | High selectivity (99%) with TON up to 980 |
The kinetic behavior of 7-tetradecene hydroformylation varies significantly depending on the catalyst architecture and reaction conditions. The heterobimetallic rhodium-ferrocenyl Schiff base precatalyst demonstrates a positive dependence on carbon monoxide and hydrogen partial pressures, with first-order kinetics observed for both gases [1]. In contrast, the bulky phosphite-modified rhodium catalyst exhibits negative-order kinetics with respect to carbon monoxide concentration, indicating competitive adsorption effects that influence the overall reaction rate [3]. This fundamental difference in kinetic behavior underscores the importance of ligand effects in modulating the reaction mechanism and determining the rate-limiting steps.
The activation energy for the hydroformylation reaction represents the energy barrier that must be overcome for the transformation to occur. The reported values of 62 kJ mol⁻¹ and 68 kJ mol⁻¹ for the two catalytic systems fall within the range typical for industrial hydroformylation processes, indicating comparable energy requirements despite the structural differences between the catalysts [1] [3]. The temperature dependence of the reaction rate follows the Arrhenius equation, with increasing temperatures generally accelerating the reaction until decomposition or side reactions become significant. For the commercial rhodium-based catalysts, excellent chemoselectivity (up to 99%) toward the target aldehyde product 2-hexylnonanal has been observed, with impressive turnover numbers (TON) reaching 980 mol product per mol Rh, highlighting the industrial viability of this transformation [2].
Table 2: Detailed experimental conditions and kinetic parameters for 7-tetradecene hydroformylation
| Parameter | Rh-Ferrocenyl Schiff Base System | Bulky Phosphite-Modified Rh System |
|---|---|---|
| Catalyst Concentration | 0.25–0.52 mM | 0.5–1.0 mM |
| CO Partial Pressure | 20–40 bar | 15–25 bar |
| H₂ Partial Pressure | 20–40 bar | 15–25 bar |
| Total Pressure | 40–80 bar | 30–50 bar |
| Reaction Order in Alkene | 1 | 1 |
| Reaction Order in Catalyst | Fractional (≈0.5) | 1 (above critical concentration) |
| Reaction Order in CO | 1 | -1 |
| Reaction Order in H₂ | 1 | 0 |
| Side Reactions | Isomerization above 70°C | Isomerization above 70°C |
The precatalyst concentration significantly influences the reaction rate, with the rhodium-ferrocenyl system exhibiting a fractional dependence suggesting potential catalyst decomposition or formation of less active species at higher concentrations [1]. In contrast, the bulky phosphite-modified system demonstrates first-order dependence on catalyst concentration above a critical threshold, indicating stable catalytic species under the reaction conditions [3]. The partial pressures of the gaseous reactants (CO and H₂) play crucial roles in both catalytic systems, though their effects differ markedly between the two. The observed negative order in CO for the phosphite-modified system suggests strong competitive adsorption that inhibits the reaction at higher CO concentrations, a consideration essential for process optimization.
The parallel reaction pathways, particularly isomerization, become increasingly significant at temperatures above 70°C, leading to the formation of isoalkenes and corresponding isoaldehydes alongside the target linear aldehyde product [1] [2]. This side reaction must be carefully controlled through manipulation of reaction conditions to maximize the yield of the desired 2-hexylnonanal. The kinetic models successfully describe the complex reaction network using pseudo first-order differential mole balance equations that account for both hydroformylation and isomerization pathways, providing researchers with robust tools for predicting reaction outcomes across a range of operating conditions [1].
Safety Precautions: Before initiating hydroformylation experiments, researchers must implement comprehensive safety protocols due to the hazardous nature of reagents involved. Synthesis gas (CO/H₂ mixture) is highly flammable and toxic, requiring operation in well-ventilated fume hoods or dedicated high-pressure laboratories with appropriate gas detection systems. Carbon monoxide is an odorless, poisonous gas that binds strongly to hemoglobin, while hydrogen presents explosion hazards when mixed with air. All pressure equipment must be rated for the maximum operating pressures and properly maintained with regularly tested relief devices [4].
Reactor Setup: The hydroformylation reaction requires a high-pressure reactor system equipped with precise temperature control, pressure monitoring, and efficient stirring capabilities. For kinetic studies, a 100-mL stainless steel autoclave with a magnetically driven stirrer, pressure transducer, temperature sensor, and heating jacket is recommended. The reactor should be equipped with a rapid quenching system to stop the reaction at precise time points for kinetic analysis. Before charging reactants, the reactor must be pressure-tested with an inert gas (nitrogen) to at least 1.5 times the maximum operating pressure to ensure integrity. All tubing and valves should be rated for high-pressure service and checked regularly for signs of wear or corrosion [1] [3].
Reagent Preparation: Prepare a stock solution of 7-tetradecene in a suitable high-boiling solvent (toluene or decane) at a concentration of 0.1-0.5 M. The catalyst precursor should be weighed in a glove box under an inert atmosphere to prevent oxidation. For the rhodium-ferrocenyl Schiff base system, dissolve the precatalyst in degassed solvent to achieve the desired concentration (0.25-0.52 mM). For phosphite-modified systems, the ligand is typically added in slight excess relative to rhodium (L/Rh ratio 1-5) to ensure formation of the active species and prevent catalyst decomposition [1] [3].
Reactor Charging: In an inert atmosphere glove box, transfer the 7-tetradecene solution (typically 20-40 mL) and catalyst solution to the reactor vessel. Seal the reactor according to manufacturer instructions and remove from the glove box [1] [2].
Pressure and Purging: Connect the reactor to the gas manifold system and pressurize with nitrogen to 10-15 bar. Vent the nitrogen to atmospheric pressure to remove residual oxygen from the headspace. Repeat this purging process three times to ensure complete removal of oxygen from the system [3].
Reaction Initiation: Pressurize the reactor with synthesis gas (CO:H₂ = 1:1) to the desired partial pressure while initiating heating and stirring (typically 500-1000 rpm). The reaction temperature is reached within 15-20 minutes, and this point is considered time zero for kinetic measurements [1].
Sampling Procedure: For time-course studies, collect small samples (0.1-0.2 mL) at regular intervals using a dip tube and sampling valve. Rapidly quench samples in an ice bath to stop the reaction. For accurate kinetic data, ensure that the total sample volume removed during the reaction does not exceed 10% of the initial reaction volume to maintain constant reaction conditions [1] [3].
Reaction Termination: After the desired reaction time, cool the reactor rapidly in an ice bath and carefully vent excess pressure in a well-ventilated fume hood or to an appropriate exhaust system. Transfer the reaction mixture to a collection vial for analysis [2].
Gas Chromatography Analysis: Products are typically analyzed using gas chromatography with a flame ionization detector (GC-FID). A non-polar capillary column (DB-1 or equivalent, 30 m × 0.25 mm × 0.25 μm) provides adequate separation of 7-tetradecene, isoalkenes, 2-hexylnonanal, and isoaldehydes. Use a temperature program starting at 50°C (hold 2 min), ramping to 180°C at 10°C/min, then to 280°C at 20°C/min (hold 5 min). Helium is used as the carrier gas at a constant flow of 1.0 mL/min. Inject samples (1 μL) using a split mode (split ratio 50:1) with injector temperature at 250°C and detector temperature at 300°C [1] [2].
Quantification Method: Prepare calibration standards of pure 7-tetradecene, 2-hexylnonanal, and other identified products in the reaction solvent. Use an internal standard method (n-dodecane or n-tetradecane work well) for accurate quantification. The internal standard should be added to both calibration solutions and reaction samples at a constant concentration (typically 5-10 mM). Response factors relative to the internal standard are determined for each compound of interest [1].
Conversion and Selectivity Calculations:
The hydroformylation mechanism follows the fundamental Heck-Breslow pathway for rhodium-based catalysts, which involves a series of organometallic steps including olefin coordination, hydride migration, CO insertion, and hydrogenolysis [4]. The specific kinetic behavior observed for different catalyst systems arises from modifications to this fundamental cycle dictated by the electronic and steric properties of the ligands coordinated to the rhodium center.
Figure 1: General catalytic cycle for rhodium-catalyzed hydroformylation following the Heck-Breslow mechanism
For the rhodium-ferrocenyl Schiff base system, the first-order dependencies on alkene, CO, and H₂ suggest that no single step in the catalytic cycle is overwhelmingly rate-determining, but rather that multiple steps contribute to the overall rate limitation [1]. The fractional dependence on catalyst concentration may indicate partial decomposition to less active species or equilibrium processes that limit the concentration of the active catalytic species. The observed activation energy of 62 kJ mol⁻¹ is consistent with previously reported values for industrial hydroformylation processes using phosphorus-modified catalyst systems [1].
In contrast, the bulky phosphite-modified rhodium catalyst exhibits negative order in CO concentration, indicating that CO coordination competitively inhibits the reaction, likely by displacing the alkene substrate or modifying the coordination sphere of the rhodium center [3]. The zero-order dependence on hydrogen suggests that the hydrogenolysis step is not rate-limiting for this catalytic system, while the first-order dependence on both alkene and catalyst concentration indicates that the formation of the initial alkene complex or subsequent hydride migration may represent the rate-determining step. The higher activation energy of 68 kJ mol⁻¹ for this system reflects a greater temperature sensitivity compared to the Schiff base-derived catalyst [3].
The heterobimetallic rhodium-ferrocenyl Schiff base precatalyst incorporates both rhodium and iron centers within a defined molecular architecture, potentially enabling cooperative effects between the two metal centers [1]. The ferrocenyl moiety provides electron-donating character that may modify the electronic properties of the rhodium center, influencing its reactivity toward the various substrates in the catalytic cycle. The Schiff base component offers opportunities for structural tuning through variation of the aldehyde and amine precursors used in the condensation synthesis.
The bulky phosphite-modified rhodium catalyst employs tris(2,4-di-tert-butylphenyl)phosphite as a ligand, which creates a sterically crowded environment around the rhodium center [3]. This steric bulk likely influences both the regioselectivity of the reaction (favoring linear aldehyde formation) and the kinetic behavior by modifying the relative energies of the transition states in the catalytic cycle. The electron-withdrawing character of the phosphite ligand may also increase the electrophilicity of the rhodium center, potentially accelerating the hydride migration step.
The analysis of kinetic data for 7-tetradecene hydroformylation employs pseudo-first-order differential mole balance equations to describe the complex parallel reaction network involving both hydroformylation and isomerization pathways [1]. For a batch reactor system, the mole balance for 7-tetradecene can be expressed as:
-d[C₁₄]/dt = k₁[C₁₄][Cat]ᵃ[CO]ᵇ[H₂]ᶜ + k₂[C₁₄][Cat]ᵃ
where k₁ and k₂ represent the rate constants for hydroformylation and isomerization, respectively, and a, b, c represent the reaction orders for catalyst, CO, and H₂.
The phenomenological mechanism-based rate equations incorporate the effects of temperature through the Arrhenius equation:
k = A exp(-Eₐ/RT)
where A is the pre-exponential factor, Eₐ is the activation energy, R is the gas constant, and T is the absolute temperature [1]. For the rhodium-ferrocenyl Schiff base system, the rate equation takes the form:
Rate = k[Alkene]¹[CO]¹[H₂]¹[Cat]⁰·⁵
while for the bulky phosphite-modified system, the rate equation becomes:
Rate = k[Alkene]¹[Cat]¹[CO]⁻¹[H₂]⁰
Nonlinear regression analysis is typically employed to determine the kinetic parameters that best fit the experimental concentration-time data, minimizing the sum of squared errors between experimental and predicted values [1].
The activation energy values provide insight into the temperature sensitivity of the reaction and potential operational limitations. The reported values of 62-68 kJ mol⁻¹ indicate moderately temperature-dependent processes, suggesting that increased temperatures will significantly enhance reaction rates without immediately leading to excessive side reactions or catalyst decomposition [1] [3]. However, the onset of significant isomerization above 70°C establishes an effective upper temperature limit for maximizing selectivity to the desired aldehyde product.
The reaction orders reveal fundamental aspects of the mechanism and potential rate-limiting steps. The first-order dependence on alkene concentration observed for both systems indicates that the alkene coordination or subsequent insertion step may contribute to rate limitation [1] [3]. The contrasting CO dependencies highlight the different ways that ligands modulate the catalytic cycle—while the Schiff base system shows a positive order suggesting CO insertion may be involved in the rate-limiting step, the phosphite system exhibits inhibition at high CO concentrations, indicating competitive binding that blocks substrate coordination sites.
The kinetic data and experimental protocols presented herein provide researchers with comprehensive tools for investigating the hydroformylation of 7-tetradecene and related olefinic substrates. The observed kinetic parameters highlight the profound influence of ligand structure on both the reaction mechanism and overall kinetics, enabling rational selection of catalytic systems for specific applications. The industrial relevance of these transformations is evidenced by the high selectivities and turnover numbers achieved with commercial rhodium-based catalysts, which demonstrate the maturity of hydroformylation technology for practical applications [2].
Future developments in this field will likely focus on catalyst immobilization strategies to facilitate product separation and catalyst recycling, as well as the design of specialized ligands that provide enhanced selectivity control for specific substrate classes. The emergence of single-atom catalysts as bridges between homogeneous and heterogeneous catalysis may offer new opportunities for combining the high selectivity of molecular catalysts with the practical handling advantages of solid catalysts [5] [6]. Additionally, the application of hydroformylation in the synthesis of fine chemicals and pharmaceutical intermediates represents a growing area of research that leverages the fundamental kinetic principles established for bulk chemical production [4].
Hydroformylation (also known as the oxo process) represents one of the most important homogeneous catalytic processes in industrial organic chemistry, involving the addition of synthesis gas (CO + H₂) to olefins to produce aldehydes. The development of bimetallic catalyst systems has emerged as a promising strategy to enhance catalytic performance through synergistic effects between different metal centers. These systems often demonstrate superior activity, selectivity, and stability compared to their monometallic counterparts. The heterobimetallic rhodium-ferrocenyl Schiff base precatalyst discussed in these application notes exemplifies how strategic metal combination can optimize catalytic efficiency for challenging substrates like 7-tetradecene, a post-metathesis product with significant industrial relevance.
The fundamental advantage of bimetallic systems lies in their ability to engage in cooperative catalysis, where two different metal centers in close proximity work in concert to facilitate reaction steps. This cooperation can lead to enhanced reaction rates, improved regioselectivity, and reduced catalyst loading. The specific combination of rhodium with iron in a ferrocenyl framework leverages the complementary electronic and steric properties of these metals, creating a precatalyst that demonstrates remarkable efficiency in the hydroformylation of medium-chain alkenes. [1] [2]
The heterobimetallic precatalyst system is composed of a rhodium center coordinated to a ferrocenyl Schiff base ligand, creating a well-defined molecular structure with both metals in close proximity. This arrangement facilitates electronic communication between the metal centers, significantly influencing the catalytic behavior. The Schiff base component provides a rigid ligand framework that stabilizes the rhodium center while maintaining appropriate lability for substrate coordination during the catalytic cycle. The ferrocenyl moiety contributes both electron-donating character and steric bulk, which collectively modulate the catalytic properties. [1]
The precise molecular architecture creates a heterobimetallic pocket where the rhodium center serves as the primary site for alkene and syngas activation, while the ferroceryl iron center influences the electronic environment through inductive effects. This electronic modulation has been shown to enhance catalytic activity compared to monometallic rhodium systems. The catalyst is typically prepared as a precursor complex that transforms into the active species under reaction conditions, with the bimetallic structure remaining intact throughout the catalytic cycle. [1]
Comprehensive kinetic analysis of the hydroformylation reaction using the heterobimetallic Rh-Fe precatalyst has revealed valuable insights into the reaction mechanism and rate-determining steps. The kinetics were evaluated by monitoring product-time distributions and fitting the data to a series of pseudo first-order differential mole balance equations that account for both hydroformylation and competing isomerization reactions. Through systematic variation of reaction parameters, the key kinetic constants were determined and incorporated into a phenomenological mechanism-based rate equation. [1]
Table 1: Kinetic Parameters for 7-Tetradecene Hydroformylation Using Rh-Fe Heterobimetallic Precatalyst
| Parameter | Value | Conditions | Dependence |
|---|---|---|---|
| Activation Energy | 62 kJ mol⁻¹ | 85-105°C | Arrhenius behavior |
| Reaction Order in Alkene | 1 | 7-tetradecene | First order |
| Reaction Order in CO | 1 | 20-40 bar | First order |
| Reaction Order in H₂ | 1 | 20-40 bar | First order |
| Reaction Order in Catalyst | Fractional (≈0.5) | 0.25-0.52 mM | Square root dependence |
| Observed Rate Constant | Temperature dependent | 85-105°C | - |
The fractional order in catalyst concentration (approximately 0.5) suggests a complex reaction mechanism that may involve pre-equilibrium steps or catalyst decomposition pathways. The observed first-order dependencies in alkene, CO, and H₂ align with a mechanism where the migratory insertion step is rate-determining, consistent with known hydroformylation mechanisms for rhodium-based catalysts. The activation energy of 62 kJ mol⁻¹ is comparable to those observed for commercial phosphorus-modified catalyst systems, indicating similar energy requirements despite the more complex bimetallic structure. [1]
When compared to other catalyst systems, the Rh-Fe bimetallic precatalyst demonstrates distinct kinetic behavior. For instance, hydroformylation using a bulky phosphite-modified rhodium catalyst (Rh-tris(2,4-di-tertbutylphenyl)phosphite) shows a negative order in CO concentration and zero order in H₂, contrasting sharply with the first-order dependencies observed for the bimetallic system. Additionally, the phosphite-modified system exhibits a higher activation energy of 68 kJ mol⁻¹, suggesting that the bimetallic system provides a more efficient catalytic pathway with a lower energy barrier. [3]
The rate equation for the heterobimetallic precatalyst can be expressed as:
r = k [C14]¹ [CO]¹ [H₂]¹ [Cat]ⁿ (where n ≈ 0.5)
Where r represents the reaction rate, [C14] is the concentration of 7-tetradecene, [CO] and [H₂] are partial pressures of the syngas components, and [Cat] is the precatalyst concentration. This rate expression has been validated across the specified parameter ranges and provides accurate prediction of reaction progress. [1]
Materials and Equipment:
Experimental Workflow:
Figure 1: Experimental workflow for catalytic hydroformylation testing
Step-by-Step Protocol:
Reactor Preparation: Clean and dry the autoclave reactor thoroughly to prevent catalyst decomposition. Purge with inert gas (N₂ or Ar) to remove oxygen and moisture.
Reaction Mixture Preparation: Charge the reactor with 7-tetradecene (typically 10-50 mmol) and the heterobimetallic precatalyst (0.25-0.52 mM concentration range relative to total solution volume). Add appropriate internal standard for quantitative analysis if needed.
Pressurization: Seal the reactor and pressurize with syngas (CO:H₂ = 1:1) to the desired total pressure (40-80 bar, with partial pressures of 20-40 bar for each gas). Perform pressure testing to ensure no leaks.
Reaction Initiation: Heat the reactor to the target temperature (85-105°C range) with constant stirring (typically 500-1000 rpm to eliminate mass transfer limitations). Consider this time zero for kinetic measurements.
Reaction Monitoring: Periodically withdraw small samples (0.1-0.2 mL) from the reactor under pressure using an appropriate sampling system. Analyze immediately by GC-MS to determine conversion and selectivity.
Product Identification: Identify reaction products (primarily 2-hexylnonanal linear aldehyde and isoaldehydes) by comparison with authentic standards and GC-MS libraries. Quantify using calibrated response factors.
Data Collection: Monitor reaction progress until complete conversion or steady state is achieved, typically over 2-8 hours depending on conditions. [1]
For determination of kinetic parameters, the above procedure should be repeated while systematically varying one parameter at a time:
The resulting concentration-time data should be fitted to the appropriate differential mole balance equations using nonlinear regression analysis to extract rate constants. Activation energy should be determined from an Arrhenius plot of ln(k) versus 1/T. [1]
Table 2: Performance Comparison of Different Catalysts in 7-Tetradecene Hydroformylation
| Catalyst System | Activation Energy (kJ mol⁻¹) | Reaction Orders | Key Advantages | Limitations |
|---|---|---|---|---|
| Rh-Fe Heterobimetallic Schiff Base | 62 | First order in alkene, CO, H₂; Fractional in catalyst | High activity, synergistic effects, well-defined structure | Complex synthesis, moderate recyclability |
| Bulky Phosphite-Modified Rh | 68 | First order in alkene; Negative in CO; Zero in H₂ | High stability, commercial availability | Sensitivity to impurities |
| Traditional Rh/PPh₃ | ~60-65 | Variable depending on conditions | Well-established, commercial availability | Requires excess ligand, lower selectivity |
| Pt-Sn Heterobimetallic | ~84 (theoretical) | - | High regioselectivity to linear aldehyde | Lower activity, limited substrate scope |
The heterobimetallic Rh-Fe precatalyst demonstrates several advantages over alternative systems, including synergistic bimetallic effects that enhance catalytic activity and a well-defined molecular structure that facilitates mechanistic understanding. However, its synthesis is more complex than traditional monometallic catalysts, which may impact practical implementation. The fractional dependence on catalyst concentration observed in the bimetallic system contrasts with the first-order dependence typically seen in monometallic Rh systems, suggesting different rate-determining steps or catalyst activation pathways. [1] [3] [4]
The Pt-Sn heterobimetallic system, while exhibiting excellent regioselectivity toward linear aldehydes, shows significantly higher activation energy (approximately 84 kJ mol⁻¹ based on theoretical calculations) and consequently lower activity under comparable conditions. Theoretical studies indicate that in the Pt-Sn system, the regioselectivity is determined at the carbonylation step, unlike Rh-based systems where olefin insertion typically controls selectivity. Additionally, the rate-determining step for Pt-Sn catalysts is the hydrogenolysis, with a calculated activation energy of approximately 21 kcal mol⁻¹ (88 kJ mol⁻¹), which aligns well with experimental observations. [5] [4]
The hydroformylation mechanism using the heterobimetallic Rh-Fe precatalyst proceeds through a modified version of the classic Heck-Breslow mechanism for rhodium-catalyzed hydroformylation, with important modifications due to the presence of the ferrocenyl iron center. The catalytic cycle involves sequential steps of coordination, insertion, carbonylation, and hydrogenolysis, with the bimetallic structure influencing the energetics of key transition states.
Figure 2: Proposed catalytic cycle for heterobimetallic Rh-Fe catalyzed hydroformylation
The presence of the ferrocenyl iron center adjacent to the catalytic rhodium site creates a bimetallic cooperative effect that facilitates several steps in the cycle. Experimental evidence suggests the ferrocene unit acts primarily as an electron-donating group, increasing the electron density at the rhodium center and promoting CO insertion while potentially stabilizing unsaturated intermediates. This electronic influence may account for the enhanced activity observed compared to monometallic analogues. [1] [2]
The rate-determining step varies between different bimetallic systems. For Rh-Fe catalysts, kinetic analysis suggests the alkene insertion is likely rate-limiting, consistent with the observed first-order dependencies in all reactants. This contrasts with Pt-Sn systems where theoretical calculations identify hydrogenolysis as the energetically most demanding step. The ability to modulate these energy barriers through appropriate metal combination and ligand design represents a key advantage of bimetallic catalysts. [1] [4]
The hydroformylation of 7-tetradecene, a post-metathesis product, represents a strategically important transformation for the production of C15 aldehydes which serve as valuable intermediates in the synthesis of plasticizers, detergents, and specialty chemicals. The linear 2-hexylnonanal product is particularly valuable for applications requiring high-performance materials with specific physical properties. The use of heterobimetallic catalysts enables this transformation under milder conditions with improved efficiency compared to conventional catalytic systems. [1] [6]
The heterobimetallic approach also shows promise for catalyst immobilization and recycling, addressing one of the key challenges in homogeneous catalysis. While the current Rh-Fe system exhibits moderate recyclability, recent advances in heterobimetallic nanoparticles (such as Co-Rh systems) have demonstrated successful catalyst reuse for multiple cycles while maintaining activity. This represents an important direction for future development of the Rh-Fe bimetallic system. [7]
Catalyst Decomposition: If inconsistent results or decreasing activity are observed, ensure strict oxygen and moisture exclusion throughout the experiment. Implement additional purification steps for solvents and substrates.
Mass Transfer Limitations: At high catalyst loadings (>1 mM) or vigorous stirring rates, verify that reaction rates are not influenced by physical transport processes by conducting tests at different agitation speeds.
Product Inhibition: In prolonged reactions, aldehyde products may coordinate to the metal center, reducing activity. Consider continuous product removal or semibatch operation for high-conversion scenarios.
Isomerization Competition: The Rh-Fe catalyst promotes both hydroformylation and alkene isomerization. To maximize aldehyde yield, optimize temperature and CO pressure, as lower temperatures (85-90°C) and higher CO pressures typically favor hydroformylation over isomerization. [1]
High-Pressure Operations: Always use appropriate safety equipment when working with syngas and high-pressure reactors. Conduct initial tests behind safety shields.
CO Toxicity: Perform all operations with carbon monoxide in well-ventilated areas or fume hoods. Use gas detection systems to monitor for potential leaks.
Chemical Handling: The organic substrates and products are flammable; take appropriate precautions to minimize ignition risks.
The heterobimetallic rhodium-ferrocenyl Schiff base precatalyst represents an advanced catalytic system for the hydroformylation of 7-tetradecene and related alkenes. Its enhanced activity derived from bimetallic synergy, coupled with well-understood kinetics, makes it a valuable tool for both industrial applications and fundamental catalytic studies. Future development directions include ligand optimization to improve regioselectivity, heterogenization strategies for catalyst recycling, and extension to other challenging substrates. The kinetic parameters and experimental protocols provided in these application notes serve as a foundation for further optimization and implementation of this promising catalytic technology.
7-Tetradecene (CAS 10374-74-0) is a linear internal alkene with the molecular formula C₁₄H₂₈ that serves as an important building block in the petrochemical industry. This compound typically exists as a colorless, flammable liquid with a boiling point of 250°C and a density of 0.764 g/mL at 25°C [1]. The industrial significance of 7-tetradecene stems from its versatile applications as a chemical intermediate in the production of surfactants, detergents, lubricants, drilling fluids, high-performance polymers, and adhesives [1]. From a reaction engineering perspective, 7-tetradecene represents a valuable model compound as it is primarily formed as a post-metathesis product through the self-metathesis of 1-octene, yielding 7-tetradecene and ethene as primary metathesis products [2].
The transformation of 7-tetradecene via hydroformylation represents a crucial step in value-added chemical synthesis, converting this internal alkene into aldehydes that can be further functionalized. The reaction engineering challenges associated with 7-tetradecene hydroformylation primarily involve managing the reactivity of this internal alkene, which is typically less reactive than terminal alkenes, while controlling selectivity toward the desired linear aldehyde products [3]. These application notes provide detailed protocols for the kinetic evaluation and reaction engineering of 7-tetradecene hydroformylation using two distinct catalytic systems: a heterobimetallic rhodium-ferrocenyl Schiff base precatalyst and a bulky phosphite-modified rhodium catalyst [3] [4].
The hydroformylation of 7-tetradecene has been investigated using several catalytic systems, with two demonstrating particularly favorable performance characteristics. The heterobimetallic rhodium-ferrocenyl Schiff base precatalyst exhibits excellent activity for the hydroformylation of internal alkenes like 7-tetradecene through a mechanism that involves simultaneous hydroformylation and isomerization reactions [3]. Meanwhile, the bulky phosphite-modified rhodium catalyst [Rh-tris(2,4-di-tert-butylphenyl)phosphite] demonstrates distinctive kinetic behavior with negative carbon monoxide dependence [4]. The selection between these catalytic systems depends on several factors including desired product distribution, tolerance to isomerization byproducts, and operational constraints related to syngas pressure requirements.
Synthesis of Heterobimetallic Rhodium-Ferrocenyl Schiff Base Precatalyst: This precatalyst is synthesized by coordinating a ferrocenyl Schiff base ligand to rhodium, creating a heterobimetallic structure that leverages the electronic properties of the ferrocene moiety and the chelating ability of the Schiff base [3]. The synthesis involves reacting a ferrocene-carboxaldehyde derivative with the appropriate amine to form the Schiff base ligand, followed by complexation with a rhodium precursor such as [Rh(COD)Cl]₂ (where COD = 1,5-cyclooctadiene). Characterization typically includes NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction to confirm the bimetallic structure [3].
Preparation of Bulky Phosphite-Modified Rhodium Catalyst: This catalytic system is prepared in situ by mixing a rhodium precursor such as Rh(acac)(CO)₂ (where acac = acetylacetonate) with the bulky phosphite ligand tris(2,4-di-tert-butylphenyl)phosphite in the reaction solvent [4]. The bulky tert-butyl groups on the phosphite ligand create a sterically hindered environment around the rhodium center, which influences both the regioselectivity and the kinetic behavior of the catalyst. This catalyst formation can be monitored by IR spectroscopy through observation of the characteristic carbonyl stretching frequencies [4].
Reactor Preparation: Charge the autoclave reactor with 7-tetradecene (typically 5-10 mmol), catalyst (0.25-1.0 mM concentration relative to total solution), and solvent (total volume 10-20 mL) [3] [4].
Purging and Pressurization: Seal the reactor and purge three times with inert gas (N₂ or Ar) to remove oxygen. Pressurize with syngas (CO/H₂ = 1:1) to the desired initial pressure (typically 30-60 bar total pressure) [3].
Reaction Execution: Heat the reaction mixture to the target temperature (60-105°C depending on catalyst system) with constant stirring (typically 500-1000 rpm). Maintain temperature and pressure throughout the reaction period [3] [4].
Sampling and Monitoring: Periodically collect small samples (0.1-0.2 mL) from the reactor for GC analysis to monitor conversion and product distribution over time.
Reaction Termination: After the desired reaction time, cool the reactor to room temperature and carefully release the pressure. Recover the reaction mixture for analysis.
Product Analysis: Analyze samples by GC using appropriate internal standards. Identify 7-tetradecene, isoalkenes, 2-hexylnonanal (linear aldehyde), and isoaldehydes by comparison with authentic standards or GC-MS [3].
Experimental Design: Perform hydroformylation reactions with systematic variation of reaction parameters:
Data Collection: Quantify concentrations of substrate (7-tetradecene), isomerization products (isoalkenes), and aldehydes (linear and branched) at each time point [3].
Kinetic Modeling: Fit the concentration-time data to appropriate mole balance equations using numerical integration and parameter estimation techniques. For the parallel hydroformylation and isomerization reaction system, this typically involves solving pseudo first-order differential equations [3].
Parameter Estimation: Determine observed rate constants at each condition, then extract intrinsic kinetic parameters through regression analysis of the phenomenological rate equations [3] [4].
The following workflow diagram illustrates the interconnected experimental and computational procedures for kinetic evaluation of 7-tetradecene hydroformylation:
Figure 1: Workflow for Kinetic Evaluation of 7-Tetradecene Hydroformylation
The kinetics of 7-tetradecene hydroformylation differ significantly between the two catalyst systems, requiring distinct rate expressions:
For Heterobimetallic Rh-Ferrocenyl Schiff Base Precatalyst: The hydroformylation follows a first-order dependence on 7-tetradecene concentration, carbon monoxide partial pressure, and hydrogen partial pressure, with a fractional dependence on precatalyst concentration [3]. The phenomenological rate equation for hydroformylation is:
[ r_{HF} = k_{HF} \cdot [C_{14}] \cdot [Cat]^{\alpha} \cdot P_{CO} \cdot P_{H_2} ]
where ( \alpha ) represents the fractional order in catalyst concentration (typically ~0.5-0.7) [3].
For Bulky Phosphite-Modified Rhodium Catalyst: The kinetics show a distinctive negative order in CO concentration, first-order in alkene and catalyst concentration (above a critical concentration), and zero-order in hydrogen [4]. The rate expression takes the form:
[ r_{HF} = \frac{k_{HF} \cdot [C_{14}] \cdot [Cat]}{1 + K_{CO} \cdot P_{CO}} ]
where ( K_{CO} ) represents the equilibrium constant for CO inhibition [4].
The following table summarizes the key kinetic parameters determined for both catalytic systems:
Table 1: Comparative Kinetic Parameters for 7-Tetradecene Hydroformylation
| Kinetic Parameter | Rh-Ferrocenyl Schiff Base Precatalyst | Bulky Phosphite-Modified Rh Catalyst |
|---|---|---|
| Activation Energy (Eₐ) | 62 kJ mol⁻¹ [3] | 68 kJ mol⁻¹ [4] |
| Order in 7-Tetradecene | First-order [3] | First-order [4] |
| Order in Catalyst | Fractional (≈0.5-0.7) [3] | First-order [4] |
| Order in CO | First-order [3] | Negative order [4] |
| Order in H₂ | First-order [3] | Zero-order [4] |
| Temperature Range | 85-105°C [3] | 60-90°C [4] |
| Typical Catalyst Loading | 0.25-0.52 mM [3] | 0.5-1.0 mM [4] |
The hydroformylation of 7-tetradecene proceeds through a complex reaction network involving parallel and consecutive pathways:
The following diagram illustrates this reaction network:
Figure 2: Reaction Network for 7-Tetradecene Transformation
The product distribution between linear and branched aldehydes is influenced by the catalyst system, with the bulky phosphite-modified rhodium catalyst typically providing higher regioselectivity toward the linear aldehyde (2-hexylnonanal) due to the steric bulk of the phosphite ligand [4].
The kinetic data and mechanistic insights derived from these studies enable rational optimization of 7-tetradecene hydroformylation processes. For the heterobimetallic catalyst system, optimal performance is achieved at higher syngas pressures (30-40 bar each of CO and H₂) and temperatures around 85-95°C, balancing reaction rate and selectivity [3]. In contrast, the bulky phosphite-modified system operates efficiently at lower CO partial pressures (15-25 bar) due to its negative CO dependence, with optimal temperatures around 70-80°C [4].
Critical scale-up considerations include:
Several technical challenges may arise during 7-tetradecene hydroformylation:
The reaction engineering of 7-tetradecene hydroformylation demonstrates how catalyst design profoundly influences both kinetic behavior and optimal process conditions. The heterobimetallic Rh-ferrocenyl Schiff base precatalyst operates through a conventional hydroformylation mechanism with positive orders in all reactants, while the bulky phosphite-modified Rh catalyst exhibits distinctive negative order in CO due to different coordination geometry and rate-determining steps [3] [4]. These differences directly impact process design, particularly in terms of syngas pressure requirements and temperature optimization.
The kinetic parameters and experimental protocols provided herein serve as a foundation for further process development and optimization. The activation energies of 62-68 kJ mol⁻¹ indicate moderately temperature-sensitive reactions, requiring careful thermal management in scale-up activities [3] [4]. The comprehensive kinetic analysis enables the development of mechanistic models that can predict reactor performance across a range of operating conditions, supporting the implementation of this transformation in both batch and continuous manufacturing environments for the production of valuable C14 aldehydes and their derivatives.
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) represents a sophisticated analytical technique that combines efficient sample preparation with high-resolution separation and sensitive detection for volatile and semi-volatile organic compounds. This methodology has become indispensable across multiple research domains including pharmaceutical development, food science, environmental monitoring, and material characterization due to its minimal sample requirements, solvent-free operation, and exceptional sensitivity for trace-level analysis [1]. The technique operates on the principle of three-phase equilibrium where volatile compounds partition between the sample matrix, headspace gas, and SPME fiber coating, allowing for quantitative and qualitative analysis of complex mixtures without extensive sample preparation.
Tetradecanal (myristaldehyde) is a 14-carbon straight-chain aldehyde that serves as a significant volatile compound in various biological, food, and pharmaceutical systems. As a volatile organic compound (VOC), tetradecanal can function as a chemical marker in quality control, authentication, and metabolic studies [2]. Its semi-volatile nature, molecular weight (212.37 g/mol), and moderate polarity make it particularly amenable to HS-SPME-GC-MS analysis. The compound's presence has been documented in plant extracts, food products, and biological samples where it contributes to aromatic profiles and may serve indicator functions in metabolic processes [3]. Understanding the optimal conditions for extracting and analyzing tetradecanal is therefore essential for researchers seeking to implement robust analytical methods for quality control or biomarker discovery.
The analysis of tetradecanal and similar volatile compounds through HS-SPME-GC-MS has yielded significant insights across multiple scientific disciplines. Method optimization for these applications requires careful consideration of matrix effects, concentration ranges, and analytical objectives to ensure reliable results. The technique's versatility is demonstrated by its implementation across diverse sample types, from complex biological matrices to industrial products.
Table 1: Research Applications Involving Tetradecanal and Similar Volatile Compounds
| Research Area | Specific Application | Key Findings | Reference |
|---|---|---|---|
| Pharmaceutical Quality Control | Screening volatile quality indicators in Hypericum perforatum L. | Identified 159 volatile compounds; 18 highly active compounds selected as potential quality markers | [2] |
| Food Science | Analysis of aroma volatiles in textured vegetable proteins | Identified hexanal, nonanal, and other aldehydes as key off-flavors; established distinct volatile profiles for different protein sources | [3] |
| Environmental Monitoring | Trace-level analysis of geosmin in aquaculture systems | Achieved detection limit of 0.31 ng/L with recovery rates of 72.5-111%; optimized salt addition and extraction temperature | [4] |
| Medical Diagnostics | Early cancer detection through VOC profiling | Identified volatile biomarkers in urine, feces, and odor samples from tumor-bearing mice; detected early tumor signals at week 5 in urine | [5] |
| Material Science | Characterization of polymeric materials | Ident volatile organic compounds, additives, and degradation products in industrial rubber and plastics | [6] |
Effective analysis of tetradecanal requires systematic optimization of HS-SPME parameters to maximize extraction efficiency and method sensitivity. Based on published methodologies for similar compounds, several critical factors must be considered, including fiber chemistry selection, equilibrium conditions, and matrix modifications that enhance volatile compound partitioning into the headspace. The semi-volatile nature of tetradecanal necessitates specific adjustments to standard HS-SPME protocols to ensure reproducible quantification.
Table 2: HS-SPME Optimization Conditions for Aldehyde Analysis Including Tetradecanal
| Parameter | Recommended Conditions | Alternative Options | Impact on Analysis |
|---|---|---|---|
| SPME Fiber Coating | 75-μm CAR/PDMS | 65-μm PDMS/DVB, 85-μm PA | CAR/PDMS preferred for broad volatility range; PDMS/DVB offers enhanced aldehyde sensitivity |
| Extraction Temperature | 60°C | 40-70°C range depending on matrix | Higher temperatures increase headspace concentration but may risk compound degradation |
| Extraction Time | 30-40 minutes | 15-60 minutes depending on volatility | Longer extraction improves sensitivity but extends analysis time; 40 minutes typically optimal |
| Sample Agitation | Magnetic stirring at 1000 rpm | Sonication, vortex mixing | Agitation significantly improves extraction kinetics and reduces equilibrium time |
| Salt Addition | 2.0 g NaCl (20% w/v) | 1.0-4.0 g NaCl evaluated | Salting out effect improves volatile partitioning; 2.0 g NaCl provides optimal cost-benefit |
| Sample Volume | 10-20 mL in 20-40 mL vials | Adjust based on matrix | Sufficient headspace volume required while maintaining representative sample amount |
| Desorption Time | 5 minutes at 250°C | 1-10 minutes based on fiber | Complete desorption essential for accuracy and carryover prevention |
The optimization of these parameters should be validated for specific sample matrices, as complex biological materials may require additional considerations such as pH adjustment, antioxidant addition, or specialized internal standards to account for matrix effects [7]. For tetradecanal specifically, which possesses moderate volatility and a tendency for adsorption to proteinaceous materials, the CAR/PDMS fiber coating has demonstrated superior performance compared to single-phase coatings due to its bimodal extraction mechanism combining adsorption and absorption principles.
Successful implementation of the HS-SPME-GC-MS method for tetradecanal analysis requires specific equipment and high-purity reagents to ensure method sensitivity and reproducibility. The essential components include:
GC-MS System: Gas chromatograph equipped with either a single quadrupole or triple quadrupole mass spectrometer, with electron ionization (EI) capability and compatibility with standard capillary columns. For trace analysis, a GC-MS/MS system in multiple reaction monitoring (MRM) mode provides enhanced selectivity and lower detection limits [7] [4].
SPME Assembly: Manual or automated SPME fiber holder with appropriate fiber coatings. For tetradecanal analysis, a 75-μm CAR/PDMS (Carboxen/Polydimethylsiloxane) or 65-μm PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) fiber is recommended based on applications analyzing similar semi-volatile aldehydes [6] [4].
Chromatographic Column: Mid-polarity stationary phase capillary column such as DB-5MS (30 m × 0.25 mm ID × 0.25 μm film thickness) or equivalent, providing optimal separation for medium-chain aldehydes and related compounds [6] [4].
Sample Vials: 20 mL headspace vials with polytetrafluoroethylene (PTFE)/silicone septa and aluminum crimp caps to maintain sample integrity and prevent volatile loss.
Reference Standards: High-purity tetradecanal (≥98.5%) for calibration and qualification. Deuterated internal standards such as tetradecanal-d28 are recommended for quantitative precision in complex matrices.
Solvents and Additives: HPLC-grade or better methanol, isooctane, and sodium chloride. Salt should be baked at 450°C for 2 hours prior to use to eliminate volatile contaminants [4].
Prior to analysis, condition the SPME fiber according to manufacturer specifications, typically at 270°C for 1 hour for new CAR/PDMS fibers [4]. Prepare calibration standards in the expected concentration range of samples (e.g., 0.1-200 μg/L) using serial dilution in solvent or matrix-matched solutions.
Sample Preparation: Weigh approximately 50 mg of solid sample or aliquot 2 mL of liquid sample into a 20 mL headspace vial. For complex matrices, employ mechanically homogenized samples to ensure representative analysis. Add 2.0 g of pre-baked sodium chloride and a magnetic stir bar to the vial. For quantitative analysis, spike with appropriate internal standard (e.g., 50 μL of 1 μg/mL tetradecanal-d28 in methanol). Immediately seal the vial with a crimp cap to prevent volatile loss [6].
Equilibration: Place the prepared vial in a heating block or autosampler and incubate at 60°C for 10 minutes with agitation at 1000 rpm to accelerate partitioning of volatiles into the headspace. Maintain consistent equilibration conditions across all samples and standards [4].
SPME Extraction: Pierce the vial septum with the SPME assembly needle and extend the fiber into the headspace approximately 1 cm above the sample. Extract for 40 minutes at 60°C with continuous agitation to reach near-equilibrium conditions for tetradecanal and similar semi-volatiles [4].
Thermal Desorption: Retract the fiber into the needle assembly and immediately transfer to the GC injection port. Desorb extracted compounds at 250°C for 5 minutes in splitless mode to ensure complete transfer of analytes to the chromatographic system. For automated systems, implement a fiber bake-out cycle in a separate injection port to prevent carryover [6] [4].
Chromatographic Separation: Employ the following temperature program for optimal resolution of tetradecanal from similar compounds: initial temperature 40°C (hold 5 minutes), ramp at 5°C/min to 80°C (hold 1 minute), then 20°C/min to 140°C (hold 1 minute), followed by 5°C/min to 180°C (hold 1 minute), and finally 50°C/min to 280°C (hold 1 minute). Use helium carrier gas at a constant flow of 1.0 mL/min [4].
Mass Spectrometric Detection: Operate the mass spectrometer in EI mode at 70 eV with ion source temperature of 230°C and quadrupole temperature at 150°C. For tetradecanal, monitor characteristic ions at m/z 57, 71, 82, and 212 (molecular ion) in SIM mode for optimal sensitivity, or acquire full scan data from m/z 35-400 for untargeted analysis [6] [4].
Accurate identification of tetradecanal in complex samples requires a multi-faceted approach that combines retention time matching with mass spectral interpretation. For confident identification, analyze certified reference standards alongside samples and compare several key parameters:
Retention Time Alignment: Tetradecanal should elute within a ±0.05 minute window of the reference standard analyzed under identical conditions. Use retention index markers (alkane series) to verify elution timing across different analytical batches.
Mass Spectral Match: Compare the sample mass spectrum to reference libraries (NIST, Wiley) with a minimum match factor of 850/1000 for tentative identification. The electron ionization mass spectrum of tetradecanal typically displays characteristic fragments at m/z 57 (base peak, [C₄H₉]⁺), m/z 71 ([C₅H₁₁]⁺), m/z 82 ([C₆H₁₀O]⁺), and the molecular ion at m/z 212 [6].
Quantitative Analysis: For precise quantification, use a 9-point calibration curve with a concentration range encompassing expected sample levels (typically 0.1-200 μg/L). Internal standard calibration using deuterated analogs is strongly recommended for complex matrices. Method validation should demonstrate linearity (R² > 0.995), precision (RSD < 15%), and accuracy (85-115% recovery) across the calibration range [4].
Robust quality control procedures are essential for generating reliable HS-SPME-GC-MS data, particularly when analyzing semi-volatile compounds like tetradecanal that may be present at trace levels in complex matrices. Implement a comprehensive QC protocol including:
System Suitability Tests: Analyze a mid-range calibration standard at the beginning of each sequence to verify retention time stability (<1% RSD), response consistency (<15% RSD), and chromatographic efficiency (theoretical plates > 20,000 for tetradecanal).
Blank Analysis: Include procedural blanks (solvent without analytes) with each batch to monitor for fiber carryover and background contamination. Blank responses should be <20% of the lowest calibration point for reported analytes.
Quality Control Samples: Analyze matrix-matched QC samples at low, medium, and high concentrations with each batch to assess method accuracy and precision. Acceptable batch acceptance criteria typically include ±15% of known values for accuracy and <15% RSD for precision [4].
Method Detection Limits: Determine MDLs using the standard deviation of low-fortified samples (typically 1-5 μg/L for tetradecanal) multiplied by the appropriate t-value for 99% confidence. For the analysis of tetradecanal in aqueous matrices, MDLs of approximately 0.3 μg/L are achievable with optimized HS-SPME-GC-MS methods [4].
The following diagram illustrates the complete experimental workflow for HS-SPME-GC-MS analysis of tetradecanal and similar volatile compounds, integrating sample preparation, extraction, separation, and detection steps:
This integrated workflow highlights the stepwise progression from sample preparation through final quantification, emphasizing the critical parameters that require careful control at each stage. The diagram visually represents the systematic approach necessary for generating reliable data, with particular attention to the optimization points that significantly impact tetradecanal analysis.
Even with optimized methods, analysts may encounter challenges during HS-SPME-GC-MS analysis of tetradecanal. The following table addresses common issues and provides practical solutions:
Table 3: Troubleshooting Guide for HS-SPME-GC-MS Analysis of Tetradecanal
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Tetradecanal Response | Incomplete extraction, fiber aging, or matrix competition | Increase extraction temperature to 70°C; extend extraction time to 50 minutes; verify fiber condition with standards; use matrix-matched calibration |
| Poor Chromatographic Peak Shape | Active sites in flow path, incorrect oven temperature, or column degradation | Silanize injection liner and transfer lines; optimize temperature program starting lower; condition or replace chromatographic column |
| Carryover Between Samples | Incomplete desorption or fiber contamination | Increase desorption time to 7 minutes; implement post-desorption fiber bake-out at 270°C for 5 minutes; analyze blanks between samples |
| Irreproducible Results | Inconsistent sampling timing, variable agitation, or vial leaks | Standardize sampling-to-extraction timing; ensure consistent agitation speed; verify vial seal integrity with pressure test |
| High Background Interference | Contaminated solvents, fiber bleed, or system contamination | Bake salts and purify solvents; condition fiber properly; perform system maintenance (replace liner, cut column end) |
For challenging applications requiring enhanced sensitivity or selectivity, several advanced methodological extensions can be implemented:
GC-MS/MS Analysis: For complex matrices with significant interference, transition to tandem mass spectrometry with multiple reaction monitoring (MRM) can dramatically improve method selectivity. Monitor specific transitions for tetradecanal (e.g., m/z 212 → 57, 212 → 82) with optimized collision energies (typically 10-20 eV) [4].
Multivariate Optimization: When developing methods for new sample matrices, employ design of experiments (DOE) approaches to simultaneously optimize multiple parameters (temperature, time, salt addition) and identify potential interaction effects that may impact tetradecanal recovery.
Comprehensive GC×GC-MS: For samples with extremely complex volatile profiles, comprehensive two-dimensional gas chromatography provides enhanced separation capacity that can resolve tetradecanal from co-eluting compounds that may be present in botanical or biological extracts [8].
HS-SPME-GC-MS represents a powerful analytical platform for the sensitive and selective determination of tetradecanal and related volatile compounds across diverse sample matrices. The methodology combines the extraction efficiency of headspace solid-phase microextraction with the separating power of gas chromatography and the identification capability of mass spectrometry. Through careful optimization of extraction parameters—particularly fiber chemistry, temperature, and sample matrix modifications—researchers can achieve robust quantification of tetradecanal at trace levels, enabling applications ranging from quality control of herbal medicines [2] to the investigation of metabolic biomarkers [5].
The continued refinement of HS-SPME-GC-MS protocols, including the adoption of GC-MS/MS detection [4] and advanced data processing algorithms, promises to further expand the utility of this technique in pharmaceutical research and development. As demonstrated by the diverse applications highlighted in this protocol, the ability to precisely monitor volatile compounds like tetradecanal provides valuable insights into product quality, authenticity, and biological activity, making HS-SPME-GC-MS an indispensable tool in the modern analytical laboratory.
Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that integrates sampling, extraction, concentration, and sample introduction into a single streamlined process. Developed in the early 1990s by Pawliszyn and coworkers, SPME operates on the principle of equilibrium-driven partitioning of analytes between the sample matrix and a stationary extraction phase coated on a fused silica fiber or other support material [1]. This technique has gained widespread adoption in analytical chemistry due to its simplicity, minimal sample requirements, and environmental friendliness, as it eliminates or significantly reduces the need for organic solvents. The fundamental process involves two basic steps: (1) partitioning of analytes between the extraction phase and the sample matrix, and (2) subsequent thermal or liquid desorption of the concentrated extracts into an analytical instrument for separation and detection [1].
SPME is particularly well-suited for the analysis of volatile and semi-volatile flavor compounds in complex matrices, where traditional extraction techniques may fall short. The technique can be applied to gaseous, liquid, and solid samples through direct immersion, headspace sampling, or even direct contact with solid surfaces. For flavor analysis, the headspace approach (HS-SPME) is particularly advantageous as it minimizes exposure of the fiber to non-volatile matrix components that could potentially damage the coating or interfere with analysis [2]. This capability makes SPME an invaluable tool for researchers studying aroma profiles, off-flavors, flavor-matrix interactions, and release kinetics in various food, beverage, and pharmaceutical systems.
The SPME extraction process is governed by the equilibrium distribution of analytes between three phases: the sample matrix, the headspace (if present), and the fiber coating. The amount of analyte extracted by the fiber at equilibrium (n) can be described by the following equation for direct immersion SPME:
[ n = \frac{K_{fs} V_f V_s}{K_{fs} V_f + V_s} C_0 ]
Where (K_{fs}) is the fiber coating/sample matrix distribution constant, (V_f) is the fiber coating volume, (V_s) is the sample volume, and (C_0) is the initial concentration of analyte in the sample [1]. For headspace SPME, the equation incorporates an additional phase and becomes more complex, accounting for the gas/sample distribution constant.
The rate of extraction is determined by the kinetics of mass transfer from the sample to the fiber coating. In well-agitated samples, the rate-limiting step is diffusion through the boundary layer surrounding the fiber, leading to relatively fast extraction times. In static samples, the process is controlled by slow diffusion through the sample matrix, significantly increasing the time required to reach equilibrium [1]. Understanding these thermodynamic and kinetic principles is essential for developing efficient SPME methods and for properly interpreting analytical results, particularly when using non-equilibrium extraction approaches to reduce analysis time.
The selection of an appropriate fiber coating is perhaps the most critical parameter in SPME method development, as it determines the selectivity, sensitivity, and application range of the method. Commercial SPME fibers are available with various stationary phases, each exhibiting different affinities for particular classes of compounds based on chemical properties such as polarity, molecular size, and volatility [1]. The main commercially available coatings for fiber-based SPME include polydimethylsiloxane (PDMS), polyacrylate, and several mixed phases such as PDMS/carboxen, PDMS/divinylbenzene (DVB), Carbowax/DVB, and Carbowax/templated resin [1].
Each fiber coating possesses distinct characteristics that make it suitable for specific applications:
The limited diversity of commercially available stationary phases, especially for fiber-based SPME, represents a significant constraint in method development [1]. The absence of specialized coatings, such as ion-exchange phases, further restricts the application range of conventional SPME. However, ongoing research continues to develop new stationary phases that may address these limitations in the future.
Table 1: SPME Fiber Selection Guide for Volatile Flavor Compounds
| Fiber Coating | Thickness | Polarity | Recommended Applications | Compound Examples |
|---|---|---|---|---|
| PDMS | 100 μm | Non-polar | Highly volatile compounds, hydrocarbons | Terpenes, esters, aldehydes |
| Polyacrylate | 85 μm | Polar | Polar semivolatiles | Phenols, alcohols, fatty acids |
| PDMS/DVB | 65 μm | Bipolar | Volatiles and semivolatiles | Alcohols, esters, ketones |
| Carboxen/PDMS | 75 μm | Bipolar | Gases and volatile compounds | Sulfur compounds, light aromatics |
| CAR/PDMS/DVB | 50/30 μm | Bipolar | Broad range volatiles | Complex flavor profiles |
| Carbowax/DVB | 65 μm | Polar | Polar volatiles | Alcohols, aldehydes |
Selection of the appropriate fiber coating depends primarily on the chemical properties of the target flavor compounds and the sample matrix. For complex flavor profiles containing compounds with diverse polarities and molecular weights, mixed-phase fibers such as CAR/PDMS/DVB generally provide the most comprehensive extraction [2]. In applications targeting specific classes of compounds, more specialized fibers may yield better results. For instance, the Carboxen/PDMS fiber has demonstrated exceptional capability for extracting sulfur-containing compounds responsible for garlic aromas or oral malodors [2], while polyacrylate fibers show superior performance for polar compounds like phenolic off-flavors.
Principle: This protocol describes the use of Headspace SPME (HS-SPME) for the extraction of volatile flavor compounds from liquid samples such as fruit juices, wines, and soft drinks. The headspace approach minimizes fiber exposure to non-volatile matrix components that could potentially damage the coating, thereby extending fiber lifetime and improving reproducibility [2].
Materials and Equipment:
Procedure:
Critical Parameters:
Principle: Direct Immersion SPME (DI-SPME) involves immersing the fiber directly into liquid samples or semi-solid slurries, providing enhanced extraction efficiency for less volatile compounds that may not partition effectively into the headspace. This approach is particularly useful for compounds with high boiling points or low vapor pressures.
Materials and Equipment:
Procedure:
Critical Parameters:
Table 2: Optimized SPME Conditions for Selected Food Matrices
| Sample Matrix | Recommended Fiber | Extraction Mode | Time (min) | Temperature (°C) | Key Analytics |
|---|---|---|---|---|---|
| Orange Juice | 75 μm Carboxen/PDMS | Headspace | 30 | 40 | Aldehydes, terpenes, esters |
| Wine | 65 μm PDMS/DVB | Headspace | 45 | 50 | Esters, alcohols, acids |
| Cheese | 85 μm Polyacrylate | Direct Immersion | 60 | 60 | Fatty acids, sulfur compounds |
| Potato Chips | 75 μm Carboxen/PDMS | Headspace | 15 | 40 | Pyrazines, aldehydes |
| Coffee | 50/30 μm DVB/CAR/PDMS | Headspace | 30 | 60 | Sulfur compounds, pyrazines |
| Saliva | 75 μm Carboxen/PDMS | Headspace | 15 | 22 | Sulfur compounds |
Thin-Film SPME (TF-SPME) represents a significant advancement in microextraction technology, addressing the limited analyte capacity of conventional SPME fibers through the use of a carbon mesh sheet (typically 20 × 4.7 mm) impregnated with a sorptive phase [3]. This geometry provides a substantially larger surface area-to-volume ratio compared to fiber SPME, resulting in enhanced extraction efficiency and reduced equilibrium times. For example, in a comparative study of polyaromatic hydrocarbon (PAH) extraction, a PDMS TF-SPME membrane with a surface area of 200 mm² extracted 7-20 times more analyte than a 100 μm PDMS SPME fiber (surface area = 9.4 mm²) after just 3 minutes of extraction [3].
The available extraction phases for TF-SPME include PDMS loaded with carboxen (CAR), divinylbenzene (DVB), or hydrophilic-lipophilic balanced (HLB) particles, each designed for different ranges of analyte polarity [3]:
TF-SPME can be employed in headspace or immersion mode, and its structural robustness makes it particularly suitable for on-site sampling in environmental, food, and clinical applications. The technique has been successfully applied to diverse matrices including industrial materials, water, food, beverages, and even direct skin contact sampling [3].
Systematic method development is essential for achieving optimal SPME performance. The following stepwise approach is recommended based on established protocols [4]:
During method development, particular attention should be paid to the equilibrium state. While full equilibrium provides maximum sensitivity and theoretical predictability, non-equilibrium extraction may offer satisfactory results with significantly reduced analysis time, especially when using internal standards with similar chemical properties to the target analytes.
In a comprehensive study of orange juice flavor chemistry, SPME with a 75 μm Carboxen/PDMS fiber demonstrated exceptional capability for extracting a wide range of volatile flavor compounds, from highly volatile aldehydes to less volatile terpenes and sesquiterpenes [2]. The analysis was conducted using headspace sampling over orange juice for 15-30 minutes at 40°C with continuous stirring, followed by GC-MS analysis. A key advantage of SPME in this application was the absence of solvent interference, which allowed clear identification of early-eluting volatile components that are typically masked by solvent peaks in conventional extraction techniques [2].
The study compared SPME results with gas chromatography-olfactometry (GCO), a technique that utilizes trained odor panelists for identification of volatile flavor components. Notably, SPME detected several compounds at concentrations below the FID response level that were nevertheless verifiable by GCO at a sensor port, demonstrating the exceptional sensitivity of properly optimized SPME methods [2]. The researchers also investigated the use of a dual-coated DVB/Carboxen/PDMS fiber to extend the molecular weight range of extracted compounds, highlighting the importance of fiber selection for comprehensive flavor profiling.
The analysis of volatile sulfur compounds in saliva presents significant analytical challenges due to the complexity of the matrix and the reactivity of the target analytes. Researchers at Colgate Palmolive addressed these challenges using dynamic headspace SPME with a Carboxen/PDMS fiber [2]. The method involved collecting saliva samples from human subjects, incubating the saliva overnight at 37°C to allow for microbial generation of sulfur compounds, and then conducting dynamic headspace sampling using a specially designed sampling tube that allowed the fiber to collect malodors from a stream of air passing over the saliva sample.
Sample collection was performed for just one minute prior to GC-MS analysis, demonstrating the rapid extraction capability of SPME for volatile compounds [2]. The Carboxen/PDMS fiber successfully extracted a variety of sulfur-containing compounds, although it showed relatively low efficiency for hydrogen sulfide, one of the prime components of oral malodors. Despite this limitation, the SPME approach enabled identification of many previously undetected compounds, highlighting its value for discovering new volatile markers in complex biological matrices [2].
Table 3: Quantitative Performance of SPME for Selected Flavor Compounds
| Analyte | Matrix | Fiber Type | LOD (μg/L) | Linear Range | RSD (%) | Application Reference |
|---|---|---|---|---|---|---|
| Ethyl esters | Wine | DVB/PDMS TF-SPME | 0.1-1.0 | 0.5-500 μg/L | <8 | [3] |
| Polyaromatic hydrocarbons | Water | PDMS TF-SPME | 0.01-0.05 | 0.05-50 μg/L | <10 | [3] |
| Pesticides | Surface water | PDMS/DVB TF-SPME | 0.01-0.25 | 0.1-100 μg/L | <12 | [3] |
| Sulfur compounds | Saliva | Carboxen/PDMS | 0.5-5.0 | 5-1000 μg/L | <15 | [2] |
| Terpenes | Orange juice | Carboxen/PDMS | 0.1-1.0 | 1-200 μg/L | <10 | [2] |
SPME has established itself as a powerful technique for the extraction and analysis of volatile flavor compounds in complex matrices. Its solvent-free nature, simplicity of operation, and compatibility with various analytical instruments make it particularly valuable for flavor research in food, beverage, and pharmaceutical applications. The ability to perform rapid extractions with minimal sample preparation has enabled researchers to study delicate aroma profiles that might be altered by more intrusive extraction techniques.
Recent advancements in SPME technology, particularly the development of thin-film devices and new stationary phases with enhanced affinity for polar compounds, continue to expand the application range and improve the sensitivity of the technique [3]. The combination of different extraction devices, such as the simultaneous use of TF-SPME and stir bar sorptive extraction (SBSE), has shown promise for extending the polarity coverage and quantitative capabilities of sorptive extraction methods [3]. These developments, coupled with ongoing research into new materials and automation strategies, suggest that SPME will continue to evolve as an indispensable tool for flavor chemists and analytical scientists.
Figure 1: Comprehensive SPME Method Development Workflow
Figure 2: Three-Phase Equilibrium in Headspace SPME
Purification of TCO derivatives is critical due to their high reactivity and sensitivity. The table below summarizes key challenges and general strategies.
| Challenge | Description | Purification Strategy |
|---|---|---|
| Structural Isomers | Photoisomerization from cis- to trans- produces mixture; axial/equatorial diastereomers for substituted TCOs [1] | Silver nitrate (AgNO3)-silica chromatography: forms stable complex with TCO, separating from cis-isomer [1] |
| High Reactivity | Strain makes TCO prone to premature reaction, decomposition [2] | Minimize exposure to heat, strong acids/bases; use cold solvents, inert atmosphere |
| Hydrophobicity | Parent TCO scaffold is hydrophobic, complicating reverse-phase HPLC [3] | Use highly aqueous mobile phases; consider hydrophilic derivatives (e.g., a-TCO, d-TCO) for easier purification [3] [1] |
While preparative purification is often done with flash chromatography or AgNO3-silica, analytical HPLC is essential for validating purity. Here are detailed methodologies adapted from recent studies for analyzing compounds with properties similar to TCOs.
| Protocol Component | Example Method 1 (Phenolic Compounds) [4] | Example Method 2 (Food Additives) [5] |
|---|---|---|
| Column | C18 column (e.g., Luna 5U C18, 150 mm × 4.60 mm, 5 µm) [4] | Kromasil C18 (150 mm × 4.6 mm, 5 µm) [5] |
| Mobile Phase | A: 0.3% formic acid in water; B: 0.3% formic acid in acetonitrile [4] | A: Acetonitrile; B: Phosphate buffer (12.5 mM, pH 3.3) [5] |
| Gradient | 15% B to 90% B over 55 min [4] | 5% B to 50% B over 10 min, hold [5] |
| Flow Rate | 0.7 mL/min [4] | 1.5 mL/min [5] |
| Column Temp. | 35°C [4] | 30°C [5] |
| Injection Vol. | 10 µL [4] | 10 µL [5] |
| Detection | Diode Array Detection (DAD) / Mass Spectrometry (MS) [4] | DAD (200-380 nm) [5] |
The following diagram outlines a logical workflow for the synthesis, purification, and analysis of TCO derivatives, integrating the strategies and methods discussed.
Based on the search results and general principles of handling sensitive compounds, here are some anticipated FAQs.
Q1: My TCO derivative appears to decompose during purification. What could be the cause?
Q2: I cannot achieve baseline separation between my TCO product and its cis-isomer using standard silica chromatography. What can I do?
Q3: My hydrophobic TCO derivative has poor retention and peak shape on my reverse-phase HPLC. How can I improve this?
I hope this structured technical information assists in building your support center. The field of bioorthogonal chemistry is advancing rapidly, so consulting the most recent literature for specific derivative protocols is highly recommended.
A low RCY often stems from suboptimal reaction conditions or precursor formulation. This guide outlines key parameters to investigate.
| Problem | Possible Causes | Recommended Actions & Optimization Targets |
|---|
| Low RCY in Aliphatic Nucleophilic Substitution | Suboptimal solvent, fluoride agent, temperature, or time [1]. | • Test different solvents (e.g., ACN vs. t-BuOH) [1]. • Compare fluoride agents (e.g., [¹⁸F]TBAF vs. K[¹⁸F]F-Kryptofix222) [1]. • Optimize temperature (e.g., 100°C found optimal for [¹⁸F]FTC-146) [1]. • Extend reaction time (e.g., 10-20 min) [1]. | | Low RCY in Chelator-Based Labeling (e.g., Al[¹⁸F]F-RESCA) | Reaction temperature too low, insufficient reaction time [2]. | • Increase reaction temperature. For RESCA-Conjugated Affibody molecules, RCY improved at 37°C and above, with 60°C being effective [2]. • Ensure sufficient reaction time. An optimized protocol uses 12 minutes at 60°C [2]. | | Low Molar Activity (Am) | High mass of precursor or presence of carrier [¹⁹F] fluoride [3]. | • Reduce precursor quantity. Studies show success with lower precursor loads (e.g., ~10 µg/GBq for peptides) [2] [4]. • Avoid deliberate addition of [¹⁹F]fluoride, which increases chemical yield but drastically reduces Am [3]. | | Low RCY in SiFA-based Labeling | Impurities, suboptimal purification [5]. | • Use high-purity precursors (>95%) [2]. • Employ simple cartridge purification. SiFA allows for high RCY (46 ± 1.5%) at room temperature without HPLC [5]. |
Here are detailed methodologies from published studies that successfully optimized RCY.
This protocol is suitable for labeling heat-sensitive peptides and proteins under mild conditions.
This protocol demonstrates a sevenfold increase in RCY for a small molecule via aliphatic substitution.
The diagram below illustrates the logical process for troubleshooting and optimizing a radiolabeling experiment, connecting the parameters discussed in the guides and protocols.
Q1: Can I add non-radioactive [¹⁹F]fluoride to boost my chemical yield? Yes, but this practice, known as adding "carrier," has a major trade-off. While it can significantly increase the chemical yield (number of labeled molecules), it simultaneously and drastically reduces the molar activity of your final product [3]. For PET imaging, high molar activity is often critical to avoid saturating the target and to achieve a high signal-to-noise ratio. Therefore, adding carrier is generally not recommended for tracer development.
Q2: What is a reasonable molar activity to target for a new F-18 tracer? While the theoretical maximum for carrier-free [¹⁸F]fluoride is very high (1720 Ci/μmol), in practice, "no-carrier-added" (NCA) [¹⁸F]fluoride typically has a molar activity of around 5-20 Ci/μmol at the start of synthesis due to inherent contaminants [3]. A well-optimized tracer for clinical/preclinical use can achieve molar activities in the range of 2-4 Ci/μmol at the end of synthesis (EOS), which is considered high. Some optimized protocols, like the one for [¹⁸F]FTC-146, have reported values as high as ~171 GBq/μmol (4.6 Ci/μmol) EOS [1].
Q3: Are there methods to optimize radiosynthesis without using radioactivity? Yes. A innovative strategy uses tracer-level (nanomolar) concentrations of non-radioactive [¹⁹F]fluoride combined with highly sensitive LC-MS/MS analysis to simulate the radiosynthesis. This approach allows for rapid, high-throughput, and cost-effective optimization of parameters like solvent, temperature, and precursor amount without radiation exposure or the constraint of isotope decay [6]. Once optimal conditions are found, they can be transferred to a radioactive synthesis.
The core challenge lies in the inherent reactivity and sensitivity of tetrazine precursors, particularly 1,4-dihydrotetrazines, which can oxidize to form the active tetrazine. This process can be unpredictable, and the tetrazine core itself can be sensitive to biological media or catalyze its own decomposition [1] [2].
The table below summarizes the primary causes of decomposition and the recommended solutions.
| Challenge | Solution | Key Technique / Rationale |
|---|---|---|
| Uncontrolled oxidation of 1,4-dihydrotetrazines to tetrazine [2] | Photocaging | Protect dihydrotetrazine amines with light-cleavable groups (e.g., 1-(2-nitrophenyl)ethyl carbamate). Enables precise, light-activated tetrazine formation [2]. |
| Poor stability of reactive tetrazines in physiological conditions [3] | Structural modification | Use a triazolyl-tetrazine scaffold. The triazole group enhances metabolic stability while maintaining good reactivity [3]. |
| Decomposition during metal-catalyzed synthesis (e.g., Pd, Cu) [1] [4] | Alternative coupling methods | Silver-mediated Liebeskind-Srogl cross-coupling. Uses Ag₂O instead of copper, minimizing tetrazine decomposition during arylation [4]. |
| Instability of electron-deficient tetrazines [3] | Electron-donating substituents | Select phenyl- or alkyl-substituted tetrazines over pyridyl-types for better stability in cellular environments [3]. |
Here are detailed methodologies for two of the most effective stabilization strategies.
This method provides excellent spatiotemporal control over tetrazine formation, preventing premature decomposition [2].
Synthesis of Photocaged Dihydrotetrazine (e.g., 1a):
Photoactivation to Active Tetrazine:
The following workflow diagram illustrates this photoactivation process:
This strategy uses click chemistry to create tetrazine derivatives with inherently better physiological stability [3].
Synthesis of Ethynyl-Tetrazine Precursor:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
Stability and Performance:
Q1: Why does my tetrazine reagent degrade quickly in cell culture media? The stability is highly dependent on the substituents. Highly electron-deficient tetrazines (e.g., pyridyl- or monosubstituted) react faster but are more susceptible to decomposition by nucleophiles or reducing agents in biological media. Opt for more stable phenyl- or alkyl-substituted tetrazines, or use the triazolyl-tetrazine scaffold for a better balance [3].
Q2: My metal-catalyzed reaction to make a tetrazine conjugate is failing. What could be wrong? The tetrazine core can inhibit Pd-catalysts, and copper salts can cause direct decomposition [1] [4]. If using a Liebeskind-Srogl coupling, replace copper(I) promoters with silver(I) oxide (Ag₂O). This Ag-mediated method is gentler and provides higher yields for a wide range of aryl boronic acids [4].
Q3: How can I achieve precise control over where and when the tetrazine ligation occurs on live cells? The photocaged dihydrotetrazine strategy is ideal. The precursor is inactive and stable until you expose it to a non-toxic wavelength of light (e.g., 405 nm), which triggers the rapid formation of the reactive tetrazine with single-cell spatial resolution [2].
Q1: Why did my TCO conjugate lose reactivity after storage or exposure to cell media? The most common cause is isomerization, where the reactive trans-cyclooctene converts to its less reactive cis-isomer. This process can be accelerated by biological thiols (e.g., in cell media) via a radical-based pathway [1]. Degradation of the neat material can also occur during storage [1].
Q2: How can I prevent thiol-promoted isomerization in experiments? Add radical inhibitors to your reaction buffers. Studies show that Trolox (a water-soluble vitamin E analog) can completely suppress isomerization even in the presence of high concentrations of mercaptoethanol [1].
Q3: How can I extend the shelf-life of my TCO reagents for long-term storage? Protecting the TCO as a silver(I) metal complex greatly enhances stability. The TCO•AgNO₃ complex is stable during storage and rapidly dissociates in physiological conditions (e.g., upon exposure to NaCl in cell media) to release the active TCO [1].
The table below summarizes the two primary methods for stabilizing TCO conjugates.
| Stabilization Method | Mechanism of Action | Key Application Context | Key Experimental Findings |
|---|---|---|---|
| Radical Inhibitors (e.g., Trolox) | Scavenges radicals that catalyze the isomerization of the TCO double bond [1]. | Stabilizing TCOs in aqueous solutions and cell media containing thiols [1]. | 30 mM Trolox completely suppressed isomerization of s-TCO in the presence of 30 mM mercaptoethanol for 29.5 hours [1]. |
| Silver(I) Complexation (TCO•AgNO₃) | The silver ion coordinates to the TCO double bond, locking it in a stable complex and protecting it from isomerization and degradation [1]. | Long-term storage of solid or concentrated TCO reagents, especially highly strained derivatives like d-TCO and s-TCO [1]. | After 3 days at 30°C, neat s-TCO degraded by 98%, while its AgNO₃ complex remained stable. The complex dissociates immediately upon addition of NaCl [1]. |
Method 1: Using Radical Inhibitors in Aqueous Buffers
This protocol is for stabilizing TCO conjugates during biological experiments.
Method 2: Silver Complexation for Long-Term Storage
This protocol describes how to form and use the TCO-silver complex for storage.
This decision diagram can help you select the right stabilization strategy for your experimental goal.
The following table summarizes a key methodology for a one-pot reaction system that integrates isomerization and hydroformylation, as documented in a peer-reviewed study [1]. This can serve as a reference for developing your own experiments.
| Aspect | Protocol Details |
|---|---|
| Reaction Goal | Conversion of internal alkenes to linear n-alcohols [1]. |
| Catalyst System | Dual-catalyst system: Rh(acac)(CO)₂ with a bisphosphite ligand + Shvo's catalyst (Ru). A ternary system adds Ru₃(CO)₁₂ for improved selectivity [1]. |
| Key Substrate & Result | (Z)-2-tridecene converted to 1-tetradecanol in 83% yield with a normal/iso (n/i) selectivity of 12 [1]. |
| Substrate Scope | Functionalized alkenes (e.g., alkenol, alkenoate like methyl oleate). Ternary system boosted n/i ratio for methyl oleate from 1.9 to 4.4 [1]. |
| Critical Finding | Coexistence of Rh and Ru is essential for the hydrogenation of the aldehyde intermediate under H₂/CO atmosphere [1]. |
Understanding the fundamental mechanism is crucial for troubleshooting. The widely accepted mechanism for hydroformylation, as proposed by Heck and Breslow, involves a hydrido metal carbonyl complex as the active catalyst [2]. The following diagram illustrates the catalytic cycle for hydroformylation and its parallel relationship with isomerization.
This workflow highlights key decision points that influence product distribution:
When building and tuning a kinetic model for this parallel reaction system, pay close attention to the following parameters, as they directly impact the rates and equilibria of the steps in the workflow.
| Factor | Impact on Reaction System | Consideration for Modeling |
|---|---|---|
| Catalyst Metal & Ligand | Determines fundamental activity, stability, and regioselectivity (n/iso ratio) [2] [4]. Ligand steric and electronic properties tune selectivity [3]. | The model must account for different rate constants for linear vs. branched pathways. |
| Syngas Pressure (H₂/CO) | CO concentration influences catalyst coordination and can inhibit the reaction. H₂ is required for the final hydrogenolysis step [2]. | Pressure effects on dissolved gas concentrations are critical. A lack of H₂ can cause aldehyde precursors to accumulate. |
| Alkene Substrate | Terminal vs. Internal Olefins: Terminal are generally more reactive. The model must include isomerization kinetics for internal olefins [4] [1]. | The model needs to treat different olefin isomers as distinct species interconnected by isomerization reactions. |
| Competing Reactions | Hydrogenation of the aldehyde product to alcohol; alkene hydrogenation; aldol condensation of aldehydes [1] [3]. | Include significant side reactions in the model to ensure accurate predictions of yields and selectivity over time. |
Based on the mechanisms above, here is a potential outline for the FAQs and troubleshooting guides you wish to create.
FAQs:
Troubleshooting Common Issues:
A systematic approach to selecting and tuning the sensor array is fundamental to the performance of an electronic nose. The following method, utilizing a machine learning-based ranking system, ensures optimal sensor choice for your specific application.
Sensor Tuning via Gradient Boosting Decision Trees This process involves analyzing the raw data from a broad sensor array to identify the most important sensors for a specific target application [1].
Figure 1: Workflow for sensor selection and tuning.
Key Definitions & Formulas [1]:
Thres = Σfi / #feat#feat is the total number of extracted features from the input set.ImpSn = Σfis / #featsΣfis is the sum of importance values for all features of a single sensor.#feats is the total number of extracted features for that single sensor.Electronic nose systems can encounter several technical challenges. Here is a guide to common issues and their solutions.
| Issue | Description & Impact | Solution & Preventive Measures |
|---|---|---|
| Sensor Drift [2] | Gradual change in sensor response over time, even under identical conditions. Severely affects diagnostic reliability and accuracy of machine learning models. | Implement routine sensor drift correction algorithms in data processing. Regularly re-calibrate the device using standard reference samples. |
| Low Sensitivity [3] | Inability to detect target Volatile Organic Compounds (VOCs) at required concentrations, leading to false negatives. | Prioritize high-sensitivity sensors (e.g., MOS, QCM) during initial array design [4] [5]. Use pre-concentration techniques like Tenax sorption tubes to enrich VOCs [6] [7]. |
| Poor Selectivity [3] | Sensors respond to multiple, non-target VOCs, creating cross-sensitivity and making it hard to distinguish target odors. | Employ a diverse sensor array with cross-selective sensors. Use advanced pattern recognition (e.g., machine learning) to deconvolve complex signals from the array [4] [5]. |
| Signal Instability | Noisy baseline or inconsistent readings during analysis, affecting data reproducibility. | Ensure consistent sample preparation and homogenization [8]. Control environmental factors like temperature and humidity. Run air blanks between samples to clean the sensor and stabilize the baseline [8]. |
To ensure reproducible and reliable results, following standardized protocols for sample preparation and data analysis is critical.
1. Protocol for Fruit Volatile Analysis [8] This protocol is designed for rapid analysis of volatile compounds in fruit homogenates.
Sample Preparation:
E-nose Analysis:
Data Handling:
2. Protocol for Breath Analysis for Medical Diagnostics [7] This protocol is used for point-of-care breath analysis to discriminate between diseased and non-infected subjects.
Sample Collection:
E-nose Analysis & Data Processing:
Q1: What are the main types of sensors used in electronic noses? E-noses utilize an array of different sensor technologies, each with its own detection mechanism [4] [5]:
Q2: How do I choose the right sensors for my specific application? Sensor selection is guided by the target volatiles and the application domain [1] [3]. The table below outlines common sensors and their uses.
| Application Area | Target Analysis | Recommended Sensor Types | Rationale & Considerations |
|---|---|---|---|
| Medical Diagnostics [4] | Detection of VOCs in breath or stool for disease (e.g., cancer, IBD). | MOS, Conducting Polymers, QCM | High sensitivity is critical for detecting low-concentration biomarkers. |
| Food Spoilage Monitoring [6] [9] | Detection of amines, alcohols, esters from spoiled meat, fish, or fruit. | MOS, SAW, Carbon Black Composites | Sensors must be sensitive to a broad range of spoilage metabolites. |
| Environmental Monitoring [9] | Detection of toxic gases (e.g., SO2, NH3, VOCs). | MOS, SAW, Carbon Nanofiber (CNF) | Sensors need to be robust and reliable for field deployment. |
| Food Quality & Ripeness [8] | Analysis of volatile profiles in fruits for maturity assessment. | SAW, MOS (with ultra-fast GC) | Provides rapid analysis suitable for supply chain quality control. |
Q3: What are the key characteristics to consider when selecting e-nose sensors? The two most critical features are sensitivity and selectivity [3].
The table below summarizes the core characteristics of GC-MS and Electronic Nose technologies.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Electronic Nose (E-nose) |
|---|---|---|
| Core Principle | Physical separation of volatiles (GC) followed by identification by mass (MS) [1]. | Pattern recognition of complex gas mixtures using a sensor array; creates a "fingerprint" or "smellprint" [2] [3] [4]. |
| Analytical Output | Identification and quantification of individual volatile compounds [1] [5]. | A composite response pattern representing the overall sample aroma [2] [3]. |
| Separation & Identification | High; separates and identifies specific compounds (e.g., terpenes, aldehydes) [2] [6]. | None; treats the volatile mixture as a whole without separating components [2] [3]. |
| Sensitivity | Very high (can detect compounds at very low concentrations) [2]. | High for detecting overall profile changes; sensitivity depends on sensor types [2] [3]. |
| Key Strengths | High accuracy, definitive compound identification, wide applicability [2] [1]. | Rapid, portable, easy to operate, low cost, ideal for online/fast screening [2] [3]. |
| Main Limitations | Time-consuming, expensive, requires skilled personnel, lab-bound [2] [3]. | Cannot identify specific compounds, requires training with reference methods, potentially lower specificity [2] [3]. |
The following table presents experimental data from studies that directly or indirectly compared the two technologies, highlighting their performance in practical applications.
| Application Context | GC-MS Performance & Findings | Electronic Nose Performance & Findings |
|---|---|---|
| Food Quality (Carrot Aroma) | Used as a reference method. Identified and monitored key compounds (terpenes, sesquiterpenes) in carrots during storage. Calculated a relative aroma release/retention index [2]. | A hairpin-DNA-based E-nose detected aroma patterns similar to GC-MS. It could discriminate carrots stored at different temperatures with advantages in easiness of usage, rapidity, and cost [2]. |
| Medical Diagnostics (Respiratory Diseases) | Identified specific candidate VOC biomarkers: high occurrence of cyclohexanone and N,N-dimethylacetamide in pneumonia, ethyl acetate in structural lung disease, and 2,3,4-trimethylhexane in lung cancer [3]. | A metal-oxide sensor E-nose differentiated between lung cancer, pneumonia, and structural lung disease with an overall accuracy of 73.8%. Pair-wise comparisons showed excellent discriminant power (AUC up to 1.0) [3]. |
| Physiological Monitoring (Oxygenation States) | In a related hypoxia study, GC-MS identified specific changing VOCs (e.g., pentanal, 2-pentanone, 2-heptanone) [4]. | Successfully distinguished VOC profiles in exhaled breath under normoxia, hypoxia, and hyperoxia with cross-validated accuracies between 63% and 71% [4]. |
To ensure your research is reproducible, here are detailed methodologies for both techniques as cited in the literature.
This protocol is commonly used for headspace analysis of biological samples, such as urine or cell cultures [6] [5].
This general protocol describes the use of a quartz crystal microbalance (QCM) sensor array, but the principles apply to other sensor types [2].
To visualize the operational workflow and help you decide which technology is best suited for your project, refer to the following diagrams.
The table below summarizes the experimental activation energies (Eₐ) for the hydroformylation of 7-tetradecene and other alkenes under different catalytic systems.
| Alkene | Catalyst System | Activation Energy (Eₐ) (kJ mol⁻¹) | Reference |
|---|---|---|---|
| 7-Tetradecene | Rhodium-ferrocenyl Schiff base precatalyst | 62 | [1] |
| 7-Tetradecene | Rhodium-tris(2,4-di-tert-butylphenyl)phosphite | 68 | [2] |
| 1-Octene | Rhodium-Schiff base precatalyst (based on Siangwata et al., 2019) | 62 | [3] |
The data shows that for a given catalyst precursor (the Rh-Schiff base system), the activation energy for hydroformylation is identical for the internal alkene 7-tetradecene and the terminal alkene 1-octene [3]. This suggests that, for this specific catalytic system, the alkene chain length and double bond position may not significantly impact the activation barrier for the reaction.
However, the choice of ligand in the catalyst system has a more pronounced effect. Switching from a Schiff base ligand to a bulky phosphite ligand resulted in a higher activation energy for 7-tetradecene hydroformylation (from 62 to 68 kJ mol⁻¹) [1] [2]. The study on the phosphite-modified catalyst also determined the reaction orders to be first-order in alkene and catalyst concentration, negative-order in CO, and zero-order in H₂ [2].
The kinetic data presented was obtained through detailed reaction engineering experiments. Below is a summary of the standard methodologies employed.
A typical hydroformylation kinetic study involves the following steps [1] [2] [4]:
For the Rhodium-Schiff Base Catalyst [1]
For the Bulky Phosphite-Modified Rhodium Catalyst [2]
The hydroformylation reaction follows a broadly accepted catalytic cycle. The diagram below illustrates the key steps for a generic rhodium-hydride (Rh-H) catalyst, which is foundational to understanding the kinetic data.
This mechanism shows how the catalyst cycles between different states. The step where the metal-alkyl complex forms is crucial, as it determines whether the final aldehyde product will be linear or branched. The kinetics and selectivity of the reaction are heavily influenced by how the catalyst and ligands facilitate these steps [5].
The table below compares the available basic and thermophysical property data for the two isomers.
| Property | (Z)-6-Tetradecene (cis isomer) | trans-6-Tetradecene |
|---|---|---|
| CAS Registry Number | 41446-61-1 [1] | Not fully available in search results |
| IUPAC Name | (Z)-6-Tetradecene [1] | Information missing |
| Chemical Formula | C₁₄H₂₈ [1] [2] [3] | C₁₄H₂₈ [4] |
| Molecular Weight | 196.37 g/mol [1] [3] | Information missing |
| Boiling Point (Tboil) | 523.88 K (calculated) [2] | Information missing |
| Melting Point (Tfus) | 242.46 K (calculated) [2] | Information missing |
| Critical Temperature (Tc) | 689.82 K (calculated) [2] | Information missing |
| Critical Volume (Vc) | 0.799 m³/kmol (calculated) [2] | Information missing |
| Standard Enthalpy of Formation (ΔfH°gas) | -215.07 kJ/mol (calculated) [2] | Information missing |
Experimental data is available for (Z)-6-Tetradecene, but no comparable data was found for the trans isomer in the search results.
| Aspect | (Z)-6-Tetradecene (cis isomer) | trans-6-Tetradecene |
|---|---|---|
| Mass Spectrum | Available (electron ionization) [1] | Information missing |
| Synthesis Protocols | Referenced in literature [3] | Information missing |
| Retention Index (I) | Multiple values reported (e.g., 1367.40 - 1439.00) [2] | Information missing |
The mass spectrum for (Z)-6-Tetradecene was obtained using Electron Ionization (EI) mass spectrometry, a standard method for organic compound analysis [1]. Below is a general workflow for analyzing such compounds using GC-MS.
The NIST Mass Spectral Library is a extensively curated collection of mass spectra used to identify unknown compounds by comparing their mass spectrum against a reference database [1]. The table below summarizes the key quantitative data for recent versions:
| Library Version | Release Year | EI Spectra | Unique Compounds (EI) | MS/MS Spectra | Compounds (MS/MS) | Retention Indices |
|---|---|---|---|---|---|---|
| NIST 23 [1] | 2023 | ~394,054 | 347,100 | 2.4 million | 51,501 | 491,790 values (180,618 compounds) |
| NIST 20 [1] | 2020 | ~350,643 | 306,869 | 1.3 million | 30,999 | 447,285 values (139,693 compounds) |
| NIST 17 [1] | 2017 | ~306,622 | 267,376 | 652,475 | 14,351* | 404,045 values (99,400 compounds) |
*The NIST 17 MS/MS library combined data from different spectrometer types [1].
The primary strengths of the NIST library are its vast size, thorough evaluation of spectra, and inclusion of valuable retention index data, which significantly improves identification reliability [1]. However, a key limitation is that its spectra are predominantly from low-resolution mass spectrometers [2]. This can lead to qualitative inaccuracies when used with high-resolution instruments like GC-Orbitrap-MS due to differences in ion fragments and abundance [2].
As an alternative, researchers are developing specialized high-resolution mass spectral (HRMS) libraries. One such library for fruit wine analysis includes 76 volatile compounds, providing not only high-resolution spectra and exact ion fragments but also additional data like retention indices, aroma descriptions, and thresholds [2].
The following workflow, commonly used in recent studies, details the steps for identifying volatile compounds using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).
Sample Preparation: Procedures vary by sample type. For tomato paste, samples are simply mashed [3]. For liquid samples like fruit wine, preparation involves adding salt (e.g., 1.00 g NaCl) and an internal standard to a vial [2]. Heritage book analysis uses non-invasive sampling by collecting VOCs from the headspace of sealed containers [4].
HS-SPME Extraction: This solvent-free technique concentrates volatile compounds [3]. Using the correct fiber is critical; CAR/PDMS (Carboxen/Polydimethylsiloxane) is often optimal for volatiles as it extracts the most compounds with highest intensity [3]. Temperature and time are also optimized, with 60°C and 30 minutes being common parameters [3] [2].
GC-MS Analysis: The volatiles are separated by a gas chromatograph and detected by a mass spectrometer. Using a wax column is common for volatile compounds [2]. The mass spectrometer typically operates in Electron Ionization (EI) mode at 70 eV [2], which is the standard condition for spectra in the NIST library [1].
Data Processing and Identification: Critical steps for validation include:
To ensure reliable results in your research, keep these points in mind:
| Feature | GC-MS | NMR |
|---|---|---|
| General Sensitivity | High (LOD can be <0.01 µg/mL for SCFAs) [1] | Moderate [1] |
| Precision/Repeatability | Good, but can be affected by matrix [1] | Excellent repeatability, minimal matrix effects [1] |
| Sample Preparation | Can be complex, often requires derivatization (e.g., propyl esterification) [1] | Minimal; often requires less preparation and can analyze samples directly [2] |
| Analysis Scope | Excellent for profiling global fatty acid composition; identifies specific FAs [3] | Qualitative identification of lipid metabolites and groups; provides a broad metabolic overview [3] |
| Key Strengths | - Superior sensitivity and recovery accuracy [1]
The performance differences highlighted in the table are supported by specific experimental data and methodologies.
To help visualize the typical workflow for a correlative study using both techniques, see the following diagram:
Your choice between NMR and GC-MS should align with your project's primary goal: